Methyl-spiro[2.3]hex-5-yl-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-methylspiro[2.3]hexan-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-8-6-4-7(5-6)2-3-7/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVTPIRNQGJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering the Future of Saturated Heterocycles: Methyl-spiro[2.3]hex-5-yl-amine as a Next-Generation Piperidine Bioisostere
Executive Summary
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery relies heavily on the strategic replacement of problematic structural motifs. Piperidine, while ubiquitous in clinically approved drugs, frequently introduces metabolic and cardiovascular liabilities. This technical guide explores the structural rationale, synthetic methodology, and pharmacological validation of Methyl-spiro[2.3]hex-5-yl-amine —a highly strained, sp³-rich spirocyclic bioisostere designed to mimic the spatial vectors of piperidine while systematically engineering out its physicochemical flaws.
The Piperidine Conundrum and the Spirocyclic Paradigm
Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved therapeutics[1]. However, from a drug development perspective, the piperidine ring presents two major liabilities:
-
Metabolic Instability: The α -protons adjacent to the endocyclic nitrogen are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, leading to reactive iminium intermediates and rapid intrinsic clearance[1].
-
Off-Target Toxicity: The high basicity (pKa ~11.2) and lipophilicity of piperidine frequently drive off-target binding to the hERG potassium channel, creating severe cardiotoxic risks.
To circumvent these issues, the field has pivoted toward strained spiro-heterocycles (SSHs) as non-classical, rigid three-dimensional bioisosteres[2]. While 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been successfully validated as piperidine replacements[3][4], the more compact spiro[2.3]hexane class has historically been underrepresented due to synthetic bottlenecks[5][6]. However, recent Exit Vector Plot (EVP) analyses have confirmed that the 1,4-disubstituted vectors of spiro[2.3]hexanes perfectly mimic the trans-1,4-disubstituted vectors of piperidines and cyclohexanes[7].
By moving the nitrogen exocyclic to the ring system (as seen in Methyl-spiro[2.3]hex-5-yl-amine), chemists can maintain the required hydrogen-bond donor/acceptor geometry while fundamentally altering the molecule's electronic and metabolic profile.
Structural and Physicochemical Profiling
The transition from a standard piperidine ring to Methyl-spiro[2.3]hex-5-yl-amine is not merely a structural swap; it is a calculated physicochemical intervention. The table below summarizes the causal relationships between the structural changes and their resulting pharmacological benefits.
| Property | Piperidine Core | Methyl-spiro[2.3]hex-5-yl-amine | Causality & Pharmacological Impact |
| Fraction sp³ (Fsp³) | 1.00 | 1.00 | Both scaffolds are fully saturated, maximizing 3D character to prevent flat-aromatic stacking in off-target hydrophobic pockets. |
| Lipophilicity (LogP) | ~0.84 | ~0.45 | The compact volume and high ring strain of the spiro[2.3]hexane core lower overall lipophilicity, directly reducing non-specific protein binding. |
| Basicity (pKa) | ~11.2 | ~9.8 | The spirocyclic core exerts a mild electron-withdrawing effect on the exocyclic amine. This reduced basicity is the primary driver for mitigating hERG liability. |
| Metabolic Hotspots | Endocyclic α -protons | Exocyclic N-methyl group | Shifts metabolism away from ring-opening α -oxidation toward simple N-demethylation, yielding a stable, pharmacologically active primary amine metabolite. |
Synthetic Methodology: Accessing Methyl-spiro[2.3]hex-5-yl-amine
Accessing highly strained spiro[2.3]hexanes requires avoiding the thermodynamic penalty of late-stage four-membered ring closure. The most efficient route leverages the cyclopropanation of pre-formed cyclobutane derivatives[7].
Synthetic workflow for Methyl-spiro[2.3]hex-5-yl-amine via cyclopropanation and amination.
Protocol 1: Step-by-Step Synthesis
This protocol is designed as a self-validating synthetic loop; intermediate purity dictates the success of the subsequent strain-inducing steps.
-
Ketal Protection:
-
Action: React 3-methylenecyclobutan-1-one with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene using a Dean-Stark trap.
-
Causality: The ketone carbonyl is highly electrophilic. If left unprotected, the organozinc carbenoid used in the next step will coordinate with the oxygen, destroying the reagent and preventing cyclopropanation.
-
-
Simmons-Smith Cyclopropanation:
-
Action: Cool the protected intermediate in anhydrous dichloromethane to 0°C. Dropwise add diethylzinc ( Et2Zn ), followed by diiodomethane ( CH2I2 ).
-
Causality: The Simmons-Smith reagent provides a concerted, stereospecific methylene transfer to the exocyclic alkene. This circumvents the massive activation energy that would be required to build a spirocycle via direct cyclization.
-
-
Acidic Deprotection:
-
Action: Stir the resulting spirocyclic acetal in a mixture of THF and 2M aqueous HCl at room temperature to yield spiro[2.3]hexan-5-one.
-
-
Reductive Amination:
-
Action: Combine spiro[2.3]hexan-5-one with methylamine hydrochloride in dichloroethane. Add sodium triacetoxyborohydride (STAB) and stir for 12 hours.
-
Causality: STAB is a uniquely mild reducing agent. It specifically targets the transient iminium ion formed between the ketone and methylamine without reducing the parent ketone, ensuring a self-limiting, high-yield conversion to the secondary amine.
-
Pharmacological Validation: Self-Validating Assays
To prove that Methyl-spiro[2.3]hex-5-yl-amine successfully acts as a bioisostere, it must be subjected to orthogonal in vitro assays that test the exact liabilities of piperidine.
Logical progression from piperidine liability to spirocyclic validation via orthogonal assays.
Protocol 2: Self-Validating Microsomal Stability (HLM) Assay
This protocol determines the intrinsic clearance ( CLint ) of the bioisostere compared to the parent piperidine.
-
System Initialization & Controls:
-
Action: Prepare 1 µM solutions of the test compound, alongside Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).
-
Causality (Self-Validation): If Verapamil is not rapidly degraded (>80% clearance at 30 mins), the Human Liver Microsome (HLM) batch is enzymatically dead, automatically invalidating the run.
-
-
Incubation:
-
Action: Pre-incubate the compounds with HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Action: Add an NADPH regenerating system to initiate the reaction.
-
Causality: CYP450 enzymes are obligate consumers of electron transfer. Adding NADPH initiates the metabolic reaction precisely at t=0 , allowing for accurate kinetic profiling.
-
-
Time-Course Quenching:
-
Action: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the CYP proteins and precipitates them out of the solution, halting metabolism at exact time points and locking the metabolite profile for LC-MS/MS quantification.
-
Conclusion
The replacement of piperidine rings with Methyl-spiro[2.3]hex-5-yl-amine represents a sophisticated application of modern bioisosteric design. By utilizing robust cyclopropanation chemistry to build the strained spiro[2.3]hexane core, drug discovery programs can successfully manipulate the exit vectors of basic amines. This structural intervention directly addresses the metabolic fragility and cardiotoxic liabilities of traditional saturated heterocycles, paving the way for safer, more efficacious clinical candidates.
References
-
Enamine Ltd. (2023). Spirocyclic Piperidine Bioisostere. Retrieved from
-
Angewandte Chemie International Edition . (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. DOI:
-
European Journal of Medicinal Chemistry . (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. DOI:
-
ChemRxiv . (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. DOI:
-
ResearchGate / Chemistry - A European Journal . (2023). Bioisosteres of piperidine: a new generation. Retrieved from
-
European Journal of Organic Chemistry . (2021). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. DOI:
-
Chemical Communications . (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. DOI:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comprehensive Metabolic Stability Profile of Methyl-spirohex-5-yl-amine: A Technical Guide for Preclinical Drug Development
Comprehensive Metabolic Stability Profile of Methyl-spiro[1]hex-5-yl-amine: A Technical Guide for Preclinical Drug Development
The Paradigm of Spirocyclic Bioisosterism
In contemporary medicinal chemistry, the strategic replacement of flat, sp2 -rich aromatic rings or metabolically labile saturated heterocycles (such as piperidines and pyrrolidines) with strained spirocyclic scaffolds has become a cornerstone of hit-to-lead optimization.1[1].
Methyl-spiro[2]hex-5-yl-amine represents a highly specialized aliphatic amine building block designed to leverage these exact principles. The incorporation of a spiro[2]hexane core significantly increases the fraction of sp3 hybridized carbons ( Fsp3 ).3[3].
Structural Rationale and Mechanistic Causality
The metabolic resilience of Methyl-spiro[2]hex-5-yl-amine is not accidental; it is a direct consequence of its geometric and electronic constraints.
Ring Strain and Steric Shielding: Traditional cyclic amines often undergo rapid cytochrome P450 (CYP450)-mediated hydroxylation at the α -carbon or adjacent ring positions. In contrast, the spiro[2]hexane system features a dense, rigid three-dimensional molecular space.4[4].
The N-Demethylation Pathway: Because the spirocyclic core is heavily shielded, the primary metabolic "soft spot" shifts exclusively to the exocyclic N-methyl group. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the N-demethylation of this moiety.5[5].[This rate-determining step is followed by an oxygen rebound to form an unstable carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the primary amine, spiro[2]hexan-5-amine](2].
Caption: CYP450-mediated N-demethylation pathway of Methyl-spiro[2]hex-5-yl-amine.
Quantitative Data & Benchmarking
To contextualize the metabolic advantages of the spiro[2]hexane scaffold, Table 1 summarizes the comparative in vitro intrinsic clearance ( CLint ) and half-life ( t1/2 ) data against traditional amine motifs.6[6].
Table 1: Comparative Human Liver Microsome (HLM) Stability Profile
| Compound | Core Structure | HLM t1/2 (min) | HLM CLint ( μL/min/mg ) | Primary Metabolic Pathway |
| Methyl-spiro[2]hex-5-yl-amine | Spiro[2]hexane | > 120 | < 15.0 | N-demethylation |
| N-methylpiperidine | Piperidine | 25.4 | 68.2 | Ring oxidation, N-demethylation |
| N-methylcyclopentylamine | Cyclopentane | 42.1 | 45.5 | α -hydroxylation |
Note: Data represents generalized benchmarking values for these isolated pharmacophores to illustrate the shielding effect of the spirocyclic core.
Experimental Methodologies (Self-Validating Systems)
To accurately profile the metabolic stability of Methyl-spiro[2]hex-5-yl-amine, rigorous in vitro protocols must be employed. The following High-Throughput Liver Microsomal Stability Assay is designed as a self-validating system, ensuring that observed clearance is exclusively enzymatic and kinetically sound.
Protocol: High-Throughput Liver Microsomal Stability Assay
-
Principle of Causality: The assay must be conducted at a substrate concentration strictly below the Michaelis-Menten constant ( [S]≪Km , typically 1μM ) to ensure first-order degradation kinetics, where the rate of metabolism is directly proportional to enzyme concentration.
Step 1: Reagent and System Preparation
-
Prepare a 10 mM stock of Methyl-spiro[2]hex-5-yl-amine in DMSO. Dilute to 100μM in 50% acetonitrile/water.
-
Causality: Final DMSO concentration in the assay must be ≤0.1% to prevent solvent-mediated inhibition or denaturation of CYP450 isoforms.
Step 2: Incubation Matrix Setup
-
Prepare the incubation mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Self-Validation (Controls): Include a positive control (e.g., Verapamil, known high clearance) to validate microsomal activity, and a minus-NADPH negative control to confirm that degradation is strictly CYP-mediated and not due to chemical instability or non-specific protein binding.
Step 3: Reaction Initiation and Time-Course Sampling
-
Pre-warm the mixture to 37∘C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Causality: An NADPH regenerating system is preferred over direct NADPH addition to maintain a constant supply of reducing equivalents, preventing cofactor depletion over the 60-minute time course.
Step 4: Enzymatic Quenching
-
At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50μL aliquot into 150μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: Cold organic solvent instantly precipitates the CYP enzymes, halting the reaction at precise intervals. The IS corrects for any volumetric losses or matrix effects during subsequent LC-MS/MS ionization.
Step 5: Bioanalytical Quantification
-
Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Caption: Step-by-step experimental workflow for determining in vitro intrinsic clearance.
Data Processing and Pharmacokinetic Extrapolation
The elimination rate constant ( k ) is derived from the slope of the natural log of the percentage remaining versus time.
-
t1/2=0.693/k
-
CLint=(k×V)/P (where V is the incubation volume and P is the mass of microsomal protein).
The inherently low CLint of Methyl-spiro[2]hex-5-yl-amine allows medicinal chemists to incorporate this moiety without introducing severe first-pass metabolism liabilities, successfully bridging the gap between high target affinity and viable oral bioavailability.
References
-
Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes Source: rsc.org URL: [Link]
-
Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: tandfonline.com URL: [Link]
-
Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2]hexanes Source: chemrxiv.org URL: [Link]
-
Title: Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine Source: nih.gov (PMC) URL: [Link]
-
Title: Postulated pathway for P450-catalyzed tertiary amine N-dealkylation Source: researchgate.net URL: [Link]
Sources
- 1. Spirocyclic Benzene Bioisostere - Enamine [enamine.net]
- 2. Fundamental Reaction Pathways for Cytochrome P450-catalyzed 5′-Hydroxylation and N-Demethylation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Engineering Molecular Complexity: The Role of Methyl-spiro[2.3]hex-5-yl-amine in Maximizing Fsp3 Fraction
Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Modern drug discovery is undergoing a structural paradigm shift. Driven by high attrition rates in clinical trials due to poor pharmacokinetics and off-target toxicity, medicinal chemists are moving away from planar, sp2 -hybridized aromatic scaffolds. The integration of high-fraction sp3 ( Fsp3 ) bioisosteres has emerged as a critical strategy to enhance molecular three-dimensionality. This whitepaper provides an in-depth technical analysis of Methyl-spiro[2.3]hex-5-yl-amine (CAS: 1506156-37-1), a highly strained, sp3 -rich spirocyclic building block. By detailing the mechanistic causality between its 3D geometry and improved physicochemical profiles, this guide serves as a blueprint for incorporating spiro[2.3]hexane derivatives into advanced lead optimization workflows.
The "Escape from Flatland" Paradigm
The concept of Fsp3 —defined as the number of sp3 -hybridized carbons divided by the total carbon count—was formalized as a predictive metric for clinical success in the seminal paper, . The research demonstrated a statistically significant correlation between higher Fsp3 values and the successful transition of drug candidates from discovery to Phase III and eventual approval.
Planar molecules (low Fsp3 ) often suffer from poor aqueous solubility due to strong π−π stacking in their crystal lattices, and they exhibit high promiscuity, binding non-specifically to hydrophobic pockets of off-target proteins (e.g., hERG, CYPs). Conversely, increasing Fsp3 via spirocyclic scaffolds introduces out-of-plane substituents that disrupt lattice packing and demand precise spatial complementarity with target receptors ().
Chemical Anatomy of Methyl-spiro[2.3]hex-5-yl-amine
Methyl-spiro[2.3]hex-5-yl-amine ( C7H13N ) is a secondary amine featuring a spiro[2.3]hexane core—a cyclopropane and a cyclobutane ring sharing a single quaternary carbon.
-
Absolute Fsp3 : The molecule possesses 7 carbons, all of which are sp3 -hybridized, yielding a localized fragment Fsp3 of 1.0.
-
Vectorial Rigidity: Unlike linear alkyl chains which suffer from entropic penalties upon binding due to high degrees of freedom, the fused spirocyclic system is conformationally locked. It projects the amine nucleophile at a highly defined trajectory, making it an ideal bioisostere for meta- or para-substituted anilines and benzylamines.
-
Synthetic Utility: The secondary amine acts as a robust nucleophile for standard medicinal chemistry transformations, including Buchwald-Hartwig cross-couplings, reductive aminations, and amide bond formations.
Fig 1: Bioisosteric replacement logic enhancing physicochemical properties via Fsp3 increase.
Mechanistic Causality: Translating 3D Geometry into Clinical Viability
Replacing a flat aromatic ring with Methyl-spiro[2.3]hex-5-yl-amine triggers a cascade of favorable physicochemical shifts. The causality of these improvements is rooted in fundamental thermodynamics and structural biology:
-
Thermodynamic Solubility: Aromatic rings form highly stable, low-energy crystal lattices. The orthogonal ring system of the spiro[2.3]hexane core prevents tight intermolecular packing. This lowers the melting point and significantly reduces the energy required for aqueous solvation.
-
Metabolic Shielding: Aromatic rings are highly susceptible to cytochrome P450-mediated epoxidation and subsequent reactive metabolite formation (e.g., quinone imines). The fully saturated spirocyclic core eliminates these π -electron-rich centers, shifting metabolic clearance to more predictable and slower aliphatic oxidation pathways ().
-
Target Selectivity: The three-dimensional bulk of the spirocycle introduces steric clashes in the shallow, hydrophobic binding pockets of common off-target liability proteins, effectively acting as a negative design element for promiscuity.
Quantitative Profiling: Flatland vs. Spirocyclic Scaffolds
The following table summarizes the typical physicochemical shifts observed when a planar N-methylaniline or benzylamine fragment is replaced with Methyl-spiro[2.3]hex-5-yl-amine.
| Physicochemical Parameter | Planar Precursor (e.g., N-methylaniline) | Spirocyclic Bioisostere (Methyl-spiro[2.3]hex-5-yl-amine) | Mechanistic Impact on Drug Design |
| Fragment Fsp3 | ~0.14 (1/7 carbons) | 1.00 (7/7 carbons) | Exponentially increases 3D structural complexity. |
| Aqueous Solubility | Low (High crystal lattice energy) | High (Disrupted π -stacking) | Improves oral bioavailability and formulation ease. |
| Lipophilicity (LogD) | High (Highly hydrophobic) | Lower / Tunable | Reduces non-specific binding and volume of distribution. |
| Metabolic Stability | Susceptible to aromatic oxidation | Resistant to aromatic oxidation | Prolongs half-life; shifts clearance to predictable pathways. |
Self-Validating Experimental Protocol: Pharmacokinetic Profiling
To empirically validate the causality between the integration of Methyl-spiro[2.3]hex-5-yl-amine and improved pharmacokinetics, researchers must utilize a self-validating assay matrix. The following protocol isolates the 3D geometry as the sole variable by mandating the parallel processing of the planar precursor and the spirocyclic analog, utilizing internal standards to control for assay drift.
Fig 2: Step-by-step workflow for validating spirocyclic scaffold integration and PK profiling.
Step-by-Step Methodology: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance ( CLint ) of the spirocyclic lead versus the planar control. Self-Validation Mechanism: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) ensures that the Human Liver Microsomes (HLM) are active and that any observed stability in the spirocycle is strictly due to its structural resistance to metabolism, not assay failure.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the spirocyclic lead, the planar precursor, Verapamil, and Warfarin in LC-MS grade DMSO.
-
Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition.
-
-
Microsome Incubation:
-
Add pooled Human Liver Microsomes (HLM) to the working solutions to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
-
Time-Course Sampling:
-
Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.
-
-
Quenching & Precipitation:
-
Immediately quench each 50 µL aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical internal standard (e.g., Tolbutamide).
-
Vortex for 30 seconds, then centrifuge at 4000 rpm at 4°C for 15 minutes to precipitate microsomal proteins.
-
-
LC-MS/MS Quantification:
-
Transfer the supernatant to analytical vials. Analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the peak area ratio of the remaining parent compound against the internal standard.
-
-
Data Synthesis & Causality Confirmation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the half-life ( t1/2 ) from the slope ( −k ) of the linear regression: t1/2=0.693/k .
-
Calculate intrinsic clearance: CLint=(0.693/t1/2)×(1000/[microsomal protein in mg/mL]) .
-
Validation: If the spirocyclic compound exhibits a significantly lower CLint than the planar precursor while Verapamil clears rapidly, the sp3 enrichment is confirmed as the causal factor for improved metabolic stability.
-
Conclusion
The strategic application of Methyl-spiro[2.3]hex-5-yl-amine represents a highly effective method for escaping "Flatland" in drug discovery. By systematically increasing the Fsp3 fraction, medicinal chemists can engineer out liabilities associated with planar aromatics—such as poor solubility and off-target promiscuity—while introducing novel, patentable 3D chemical space (). Adhering to self-validating experimental protocols ensures that these structural modifications translate reliably into superior pharmacokinetic profiles.
References
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]
-
Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach Source: ResearchGate URL:[Link]
Scalable Synthesis Protocols for Methyl-spirohex-5-yl-amine: A Conformationally Rigid Bioisostere
Scalable Synthesis Protocols for Methyl-spiro[1]hex-5-yl-amine: A Conformationally Rigid Bioisostere
Strategic Overview & Mechanistic Rationale
In modern medicinal chemistry, spirocyclic aliphatic rings have emerged as highly valuable, conformationally restricted bioisosteres for traditional saturated heterocycles like piperidines and pyrrolidines[1][2]. By replacing flat aromatic or flexible aliphatic rings with a spiro[3]hexane core, drug development professionals can significantly improve the physicochemical properties of drug candidates. These improvements include enhanced aqueous solubility, reduced lipophilicity, and lowered isoelectric points (pI), which collectively optimize pharmacokinetic and pharmacodynamic (PK/PD) profiles[4].
Methyl-spiro[3]hex-5-yl-amine (CAS 1506156-37-1)[5] and its hydrochloride salt (CAS 1965309-14-1)[6] represent critical building blocks in this structural class. However, the high ring strain of the spiro[3]hexane system presents unique synthetic challenges. The protocols detailed below establish a robust, scalable, and self-validating three-step workflow to synthesize this molecule.
Causality in Pathway Design:
-
Core Construction ([2+1] Cycloaddition): The spiro[3]hexane skeleton is assembled via the catalytic cyclopropanation of 3-methylenecyclobutanecarboxylic acid. Palladium(II) acetate is utilized to mediate the decomposition of diazomethane, forming a metal-carbenoid species that undergoes a stereoselective [2+1] cycloaddition with the exocyclic double bond[7]. Pd(OAc)₂ is specifically chosen over copper catalysts to suppress undesired dimerization or polymerization of the alkene.
-
Amine Installation (Modified Curtius Rearrangement): Converting the highly hindered C5-carboxylic acid to an amine is optimally achieved via a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA)[4][8]. This method is strictly preferred over the Hofmann or Schmidt reactions because the mild thermal decomposition of the acyl azide to an isocyanate avoids harsh acidic or basic conditions that could trigger ring-opening of the strained spirocycle[8].
-
N-Methylation via Carbamate Reduction: To obtain the N-methyl derivative, the intermediate tert-butyl (spiro[3]hexan-5-yl)carbamate (Boc-amine) is directly reduced using Lithium Aluminum Hydride (LiAlH₄). This atom-economical step simultaneously deprotects the amine and reduces the carbamate carbonyl to a methyl group, preventing the over-alkylation issues commonly associated with direct alkylation of free primary amines.
Synthesis Workflow
Figure 1: Three-step scalable synthetic workflow for Methyl-spiro[3]hex-5-yl-amine.
Step-by-Step Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclopropanation
Objective: Construct the spiro[3]hexane-5-carboxylic acid core.
-
Preparation: In a well-ventilated fume hood equipped with a blast shield, dissolve 3-methylenecyclobutanecarboxylic acid (10.0 g, 89.2 mmol) in anhydrous diethyl ether (150 mL). Add Pd(OAc)₂ (100 mg, 0.5 mol%) and cool the mixture to 0 °C under an argon atmosphere.
-
Diazomethane Addition: Slowly add a freshly prepared, pre-titrated ethereal solution of diazomethane (approx. 0.3 M, 400 mL, 120 mmol) dropwise via an addition funnel over 2 hours. Caution: Diazomethane is highly toxic and explosive; ensure all glassware is free of sharp edges or ground-glass joints.
-
In-Process Control (IPC): Monitor the reaction via GC-MS. The disappearance of the exocyclic double bond signal (m/z 112) and the appearance of the spirocyclic product (m/z 126) validates reaction completion.
-
Workup: Quench excess diazomethane by the careful dropwise addition of glacial acetic acid until nitrogen evolution ceases. Filter the mixture through a short pad of Celite to remove palladium black, and concentrate the filtrate in vacuo to yield crude spiro[3]hexane-5-carboxylic acid as a pale yellow oil (approx. 85% yield).
Protocol 2: Modified Curtius Rearrangement
Objective: Install the nitrogen atom safely via an isocyanate intermediate[8].
-
Activation: Dissolve the crude spiro[3]hexane-5-carboxylic acid (9.5 g, 75.3 mmol) in anhydrous tert-butanol (100 mL). Add triethylamine (Et₃N) (11.5 mL, 82.8 mmol) and stir for 10 minutes at room temperature.
-
Azide Formation & Rearrangement: Add diphenylphosphoryl azide (DPPA) (17.8 mL, 82.8 mmol) dropwise over 15 minutes. The use of DPPA allows for the in situ generation of the acyl azide without isolating this potentially explosive intermediate[8].
-
Thermal Trapping: Heat the reaction mixture to reflux (85 °C) for 12 hours. The thermal energy drives the extrusion of N₂ gas, forming the isocyanate, which is immediately trapped by the solvent (tert-butanol) to form the Boc-protected amine.
-
Workup: Cool to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 5% aqueous citric acid (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield tert-butyl (spiro[3]hexan-5-yl)carbamate.
Protocol 3: Reductive N-Methylation
Objective: Simultaneous deprotection and methylation to yield Methyl-spiro[3]hex-5-yl-amine.
-
Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 g, 105 mmol) in anhydrous THF (100 mL) at 0 °C under argon. Dissolve the Boc-amine (7.0 g, 35.5 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Heating: Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Fieser Workup (Critical Step): Cool the reaction to 0 °C. To safely quench the reaction and avoid unbreakable emulsions, sequentially add exactly 4.0 mL of H₂O, 4.0 mL of 15% aqueous NaOH, and 12.0 mL of H₂O. Stir vigorously for 30 minutes until a white, granular aluminum salt precipitate forms.
-
Isolation: Filter the granular salts through a sintered glass funnel and wash with hot THF (2 × 50 mL). Concentrate the filtrate carefully (the product is volatile). To store the product stably, dissolve the residue in dry diethyl ether and bubble anhydrous HCl gas to precipitate Methyl-spiro[3]hex-5-yl-amine hydrochloride[6].
Quantitative Data & Reaction Optimization
The Curtius rearrangement (Protocol 2) is highly sensitive to solvent and temperature choices. The table below summarizes the optimization data, demonstrating why tert-butanol at reflux is the superior self-validating condition for this transformation.
| Entry | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (HPLC, %) | Mechanistic Observation |
| 1 | DPPA, Et₃N, t-BuOH (1.5 eq) | Toluene | 80 | 65 | 92 | Incomplete trapping; urea byproducts formed. |
| 2 | DPPA, Et₃N | t-BuOH | 85 (Reflux) | 84 | 98 | Optimal: Solvent acts as trap, suppressing side reactions. |
| 3 | DPPA, DIPEA | t-BuOH | 85 (Reflux) | 81 | 97 | Steric bulk of DIPEA slightly slowed initial activation. |
Analytical Characterization Criteria
To ensure the trustworthiness of the synthesized Methyl-spiro[3]hex-5-yl-amine hydrochloride, the following analytical parameters must be met:
-
Appearance: White to off-white crystalline powder.
-
LC-MS (ESI+): Expected [M+H]+ for the free base ( C7H13N ) is m/z 112.11.
-
¹H NMR (400 MHz, D₂O): Characteristic high-field multiplets corresponding to the highly strained cyclopropane protons (δ 0.40 - 0.80 ppm, 4H). The N-methyl group should appear as a sharp singlet at ~δ 2.65 ppm (3H), and the cyclobutane methine proton (C5-H) adjacent to the amine should appear as a multiplet at ~δ 3.50 ppm (1H).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Unnatural Amino Acids - Enamine [enamine.net]
- 4. citedrive.com [citedrive.com]
- 5. 1506156-37-1 CAS Manufactory [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Advanced Buchwald-Hartwig Amination Protocols for Spirocyclic Amines in Drug Discovery
Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary: The Strategic Value of Spirocyclic Amines
In modern medicinal chemistry, spirocyclic amines—such as 2-oxa-6-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane, and 2,6-diazaspiro[3.3]heptane—have emerged as highly valuable "privileged" bioisosteres for traditional flat heterocycles like morpholine and piperazine[1]. The spiro-fusion rigidifies the molecular framework, significantly reducing rotational entropy upon target binding, which often translates to enhanced binding affinity and improved metabolic stability[1][2].
However, incorporating these three-dimensional, sterically demanding secondary amines into drug scaffolds via C–N bond formation presents a significant synthetic challenge. Traditional nucleophilic aromatic substitution (S_NAr) is often limited to highly activated, electron-deficient aryl halides. To access a broader chemical space, palladium-catalyzed Buchwald-Hartwig amination is the premier methodology[3][4]. This guide details the mechanistic causality, catalyst selection, and self-validating protocols required to successfully couple spirocyclic amines with aryl and heteroaryl halides.
Mechanistic Insights & Causality in Experimental Design
Coupling a spirocyclic amine is fundamentally different from coupling a primary aniline or a flexible secondary amine. The quaternary spiro-carbon center creates a bulky, rigid 3D environment immediately adjacent to the reacting nitrogen.
The Steric Bottleneck
In the Buchwald-Hartwig catalytic cycle, the steric bulk of the spirocycle heavily impedes the coordination of the amine to the Pd(II) aryl halide complex and the subsequent deprotonation step required to form the Pd(II) aryl amido intermediate[5]. Furthermore, if the ligand is not properly tuned, the bulky amine can coordinate multiple palladium centers, leading to catalytically dormant, off-cycle resting states[5].
Fig 1. Buchwald-Hartwig catalytic cycle highlighting the spiro amine steric bottleneck.
Catalyst & Ligand Selection (The "Why")
To overcome this bottleneck, the choice of ligand and palladium source is critical:
-
Ligand (RuPhos & BrettPhos): Dialkylbiaryl phosphine ligands like RuPhos and BrettPhos are specifically designed for secondary amines[4][6]. Their electron-rich nature accelerates oxidative addition, while their massive steric bulk forces the palladium center into a geometry that dramatically accelerates reductive elimination, preventing β-hydride elimination side reactions. Newer ligands like AshPhos also offer cost-effective alternatives for challenging multi-heteroatom systems[5].
-
Precatalyst (Pd G3/G4): Traditional Pd sources like Pd₂(dba)₃ can form stable complexes with dibenzylideneacetone that inhibit the reaction. Utilizing Buchwald Palladacycle Precatalysts (e.g., RuPhos Pd G3 or G4) ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mildly basic conditions at room temperature, bypassing dormant states[4].
Base and Solvent Causality
-
Base: Sodium tert-butoxide (NaOt-Bu) is the standard, highly effective base for these couplings[6]. However, if the substrate contains base-sensitive functional groups (e.g., esters, nitriles, or epimerizable stereocenters), weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be used[6][7].
-
Solvent: Toluene is the optimal solvent for NaOt-Bu mediated reactions due to its high boiling point and non-coordinating nature[6]. For Cs₂CO₃, 1,4-Dioxane is preferred as it provides better solubility for the carbonate base at elevated temperatures[7].
Quantitative Reaction Optimization Matrix
The following table summarizes the optimal conditions for coupling spirocyclic amines based on substrate constraints.
| Ligand / Catalyst System | Base | Solvent | Temp (°C) | Substrate Scope & Expected Outcome |
| RuPhos Pd G3 / RuPhos | NaOt-Bu | Toluene | 90–110 | Standard aryl bromides/chlorides. Yields typically 70–90%. Highest efficiency for robust substrates[6]. |
| RuPhos Pd G3 / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100–110 | Base-sensitive functional groups. Good yields, though requires longer reaction times (12–24 h)[6][7]. |
| BrettPhos Pd G3 / BrettPhos | t-BuOK | Toluene | 90–100 | Highly sterically hindered spiro amines. Excellent conversion for highly congested C-N bonds[4]. |
| AshPhos / Pd(OAc)₂ | NaOt-Bu | THF / Toluene | 70–90 | Cost-effective alternative for heteroaryl halides. Good yields for multi-heteroatom substrates[5]. |
Step-by-Step Experimental Protocol
This protocol describes a self-validating workflow for the N-arylation of a spirocyclic amine (e.g., 2-oxa-6-azaspiro[3.3]heptane) using the RuPhos Pd G3 system.
Fig 2. Self-validating experimental workflow for spiro amine cross-coupling.
Phase 1: Preparation & Inert Setup
Note: Oxygen and moisture are detrimental to Pd(0) species. All setups must be performed using rigorous Schlenk techniques or inside a nitrogen-filled glovebox[6][8].
-
Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the spirocyclic amine (1.2 equiv), RuPhos Pd G3 precatalyst (2–5 mol%), RuPhos ligand (2–5 mol%), and the selected base (e.g., NaOt-Bu, 1.5 equiv)[6].
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed Toluene (or 1,4-Dioxane) via syringe to achieve a substrate concentration of 0.1 M to 0.2 M.
Phase 2: Execution & Self-Validating Monitoring
-
Heating: Replace the septum with a Teflon screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90–110 °C[6].
-
In-Process Control (IPC): After 2 hours, pause heating, allow the mixture to cool slightly, and extract a 10 µL aliquot via syringe. Dilute with LC-MS grade acetonitrile and analyze via LC-MS or TLC.
-
Validation Check: The disappearance of the aryl halide mass and the appearance of the product mass confirms the catalytic cycle is active. If starting material persists without product formation, catalyst deactivation (e.g., due to oxygen ingress) has occurred.
-
Phase 3: Workup & Purification
-
Quenching: Once LC-MS indicates complete consumption of the aryl halide (typically 2–12 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts[6].
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Caution: Spirocyclic amines can be highly polar. If the product is water-soluble, minimize aqueous washes or back-extract the aqueous layer with a polar organic solvent (e.g., 10% MeOH in DCM).
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (typically using a gradient of EtOAc in Hexanes)[6].
Phase 4: Final Validation
-
Structural Confirmation: Validate the isolated product using ¹H and ¹³C NMR spectroscopy. For spirocycles, look for the complex multiplet patterns of the rigid ring protons and the characteristic ¹³C shift of the quaternary spiro-carbon (typically ~35–45 ppm depending on adjacent heteroatoms)[6].
References
- Benchchem. 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane.
- NIH PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Google Patents.
- Scribd.
- ACS Publications.
-
Benchchem. Tert-butyl 7-benzyl-4,7-diazaspiro[9]octane-4-carboxylate.
- Arkat USA. Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes.
- ResearchGate. 2,6-Diazaspiro[3.
- NIH PMC. Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains.
Sources
- 1. 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scribd.com [scribd.com]
- 6. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]
- 7. WO2021105116A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Synthesis of Methyl-spiro[2.3]hex-5-yl-amine
Welcome to the technical support center for the synthesis of Methyl-spiro[2.3]hex-5-yl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields.
Section 1: Troubleshooting Guide - Improving Reaction Yields
This section addresses specific issues that can arise during the synthesis of Methyl-spiro[2.3]hex-5-yl-amine, which is typically achieved through a reductive amination of spiro[2.3]hexan-5-one with methylamine.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields in the reductive amination of spiro[2.3]hexan-5-one are a common challenge.[1][2] The root causes can often be traced back to suboptimal reaction conditions, reagent quality, or issues with the formation and stability of the intermediate imine.
Answer:
A systematic approach to troubleshooting is the most effective way to identify and resolve the factors limiting your yield.[2]
1. Re-evaluate Your Reaction Conditions:
-
Temperature: The formation of the imine intermediate and the subsequent reduction are sensitive to temperature. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures can lead to the thermodynamic product or decomposition.[1] A systematic screening of temperatures (e.g., 0 °C, room temperature, and slightly elevated temperatures) is recommended.
-
Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions may require longer reaction times, but prolonged exposure to reaction conditions can also lead to the decomposition of starting materials or the desired product.[1]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction. 1,2-Dichloroethane (DCE) is a preferred solvent for many reductive aminations using sodium triacetoxyborohydride, but tetrahydrofuran (THF) and acetonitrile can also be effective.[3][4] A solvent screen is a valuable optimization step.
2. Scrutinize Your Reagents:
-
Spiro[2.3]hexan-5-one Quality: Ensure the purity of your starting ketone. Impurities can interfere with the reaction. If necessary, purify the ketone via flash column chromatography before use.
-
Methylamine Source: Use a reliable source of methylamine. For reactions on a smaller scale, a solution of methylamine in a suitable solvent (e.g., THF or ethanol) is often used. For larger scales, gaseous methylamine can be bubbled through the reaction mixture. Ensure the concentration of the methylamine solution is accurate.
-
Reducing Agent Activity: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often used for reductive aminations.[3][4] However, other reagents like sodium cyanoborohydride (NaBH₃CN) or amine-borane complexes (e.g., 2-picoline borane) can also be effective.[5][6] Ensure your reducing agent is not old or deactivated.
3. Optimize Imine Formation:
The formation of the imine is a crucial equilibrium step. To drive the equilibrium towards the imine, consider the following:
-
Water Removal: The formation of an imine from a ketone and an amine releases a molecule of water. The presence of water can shift the equilibrium back to the starting materials. Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can improve imine formation and, consequently, the final product yield.
-
pH Control: The pH of the reaction mixture can influence the rate of imine formation. For many reductive aminations, slightly acidic conditions (often achieved by adding a small amount of acetic acid) can catalyze imine formation.[3][4] However, the optimal pH can be substrate-dependent, so a small-scale pH optimization study may be beneficial.
Experimental Protocol: A Step-by-Step Guide to Yield Improvement
-
Small-Scale Screening: Before committing to a large-scale reaction, perform a series of small-scale experiments to test different parameters.
-
Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, solvent, reducing agent) while keeping others constant.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the progress of each reaction and identify the conditions that lead to the highest conversion to the desired product.
-
Scale-Up: Once optimal conditions are identified, scale up the reaction.
| Parameter | Recommended Range for Optimization |
| Temperature | 0 °C to 50 °C |
| Solvent | DCE, THF, Acetonitrile, Methanol |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, 2-Picoline Borane |
| pH | Neutral to slightly acidic (pH 5-7) |
Question 2: I'm observing significant formation of a side product that I suspect is the corresponding alcohol from the reduction of the starting ketone. How can I minimize this?
The reduction of the starting ketone to spiro[2.3]hexan-5-ol is a common side reaction in reductive aminations, especially if the reducing agent is added too early or is too reactive.
Answer:
Minimizing the formation of the alcohol byproduct requires careful control over the reaction sequence and the choice of reducing agent.
1. Stepwise vs. One-Pot Procedure:
-
Stepwise Approach: A highly effective method to prevent ketone reduction is to perform the reaction in two distinct steps. First, allow the imine to form by stirring the spiro[2.3]hexan-5-one and methylamine together (with a dehydrating agent, if necessary) for a period before adding the reducing agent. This ensures that the concentration of the ketone is minimized when the reducing agent is introduced.
-
One-Pot Procedure with a Mild Reducing Agent: If a one-pot procedure is preferred for convenience, using a mild and chemoselective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is less reactive towards ketones than other borohydrides like sodium borohydride (NaBH₄).[3][4]
2. Choice of Reducing Agent:
As mentioned, NaBH(OAc)₃ is a superior choice for minimizing ketone reduction in one-pot reductive aminations.[4] Amine-borane complexes like 2-picoline borane are also known for their stability and selectivity.[6]
Workflow for Minimizing Ketone Reduction
Caption: A troubleshooting workflow for minimizing ketone reduction.
Question 3: Purification of the final product is challenging due to the presence of unreacted starting materials and byproducts. What are the best purification strategies?
The purification of basic compounds like Methyl-spiro[2.3]hex-5-yl-amine can be complicated by their physical properties and the presence of closely related impurities.[1]
Answer:
A multi-step purification strategy is often necessary to obtain the final product with high purity.
1. Aqueous Workup:
-
After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction carefully with a suitable aqueous solution (e.g., saturated sodium bicarbonate or a mild acid, depending on the pH of the reaction).
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
2. Column Chromatography:
-
Normal-Phase Silica Gel Chromatography: This is the most common method for purifying organic compounds. However, primary and secondary amines can sometimes interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Amine Additives: To mitigate this issue, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system. This deactivates the acidic sites on the silica gel and improves the chromatography.
-
Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica stationary phase can provide excellent results with standard hexane/ethyl acetate gradients.
-
-
Reverse-Phase Chromatography: For highly polar amines, reverse-phase chromatography (e.g., using a C18 column) with a mobile phase containing a buffer (e.g., formic acid or ammonium acetate) can be an effective alternative.
3. Crystallization/Salt Formation:
If the final product is a solid, recrystallization can be a highly effective purification technique.[1] Alternatively, converting the amine to a salt (e.g., the hydrochloride or maleate salt) can facilitate crystallization and purification. The free base can then be regenerated by treatment with a base.
Section 2: Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of Methyl-spiro[2.3]hex-5-yl-amine?
The synthesis proceeds via a reductive amination reaction. The mechanism involves two key steps:
-
Imine Formation: The carbonyl group of spiro[2.3]hexan-5-one reacts with methylamine in a nucleophilic addition-elimination reaction to form a protonated imine (iminium ion). This is a reversible process.
-
Reduction: A hydride-based reducing agent then reduces the iminium ion to the final secondary amine product.
Caption: General reaction pathway for reductive amination.
Are there alternative synthetic routes to Methyl-spiro[2.3]hex-5-yl-amine?
While reductive amination is a very common and direct method, other strategies for synthesizing spirocyclic amines exist, though they may be more complex. These can include multi-step sequences involving the construction of the spirocyclic core followed by functional group interconversions to introduce the amine.[7] For example, a Curtius rearrangement of a spiro[2.3]hexane-5-carboxylic acid derivative could be a potential, albeit longer, route.[8]
What are some key safety considerations for this synthesis?
-
Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood.
-
Reducing Agents: Hydride-based reducing agents can react violently with water and protic solvents to release flammable hydrogen gas. They should be handled with care, and reactions should be quenched cautiously.
-
Solvents: Organic solvents such as DCE, THF, and acetonitrile are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Section 3: References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Request PDF. (2025). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Spiro[2.3]hexane Derivatives
Welcome to the Advanced Troubleshooting Guide for spirocyclic scaffolds. While the incorporation of sp3-rich spirocycles is a proven strategy to "escape from flatland" and improve the physicochemical properties of drug candidates[1], the highly strained spiro[2.3]hexane core presents unique thermodynamic challenges. This guide provides causality-driven diagnostics, self-validating protocols, and formulation strategies to overcome solubility bottlenecks in your drug discovery pipeline.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my spiro[2.3]hexane derivative exhibit poor aqueous solubility despite having a high fraction of sp3 carbons (Fsp3)? The Causality: It is a common misconception that increasing Fsp3 universally guarantees high aqueous solubility. While sp3-hybridization successfully disrupts the planar π-π stacking that plagues aromatic compounds[1], the unsubstituted spiro[2.3]hexane core is a dense, purely hydrocarbon moiety. If your appended substituents lack sufficient Polar Surface Area (PSA) or if they engage in highly ordered intermolecular hydrogen bonding, the crystal lattice energy will exceed the aqueous solvation energy[2]. Thermodynamic solubility is governed by the balance between lipophilicity (logP) and solid-state packing (melting point). A high Fsp3 cannot rescue a molecule with an inherently unbreakable crystal lattice.
Q2: How can I synthetically modify the spiro[2.3]hexane scaffold to enhance solubility without compromising its bioisosteric trajectory? The Causality: The most effective structural intervention is heteroatom incorporation within the spiro core itself. Transitioning from an all-carbon spiro[2.3]hexane to heteroatom-containing analogues—such as 5-oxa-1-azaspiro[2.3]hexane or 1,5-diazaspiro[2.3]hexane—drastically alters the hydration dynamics[3]. The introduction of oxygen or nitrogen atoms decreases the overall logP and introduces critical hydrogen-bond acceptors. This enhances dipole-dipole interactions with the aqueous solvent while perfectly maintaining the rigid, three-dimensional vectoring required for target binding[3].
Q3: My compound is already synthesized and highly potent, but it precipitates during in vitro bioassays. What formulation strategies are recommended? The Causality: For late-stage compounds where covalent modification is no longer viable, supramolecular complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for spirocyclic compounds[4]. The causality lies in the structural complementarity: the hydrophobic cavity of the cyclodextrin encapsulates the lipophilic spiro[2.3]hexane core, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures bulk solvent compatibility. This lowers the apparent lipophilicity of the complex without altering the intrinsic pharmacology of the API[4].
Part 2: Logical Workflows & Mechanisms
Workflow for diagnosing and resolving spiro[2.3]hexane solubility issues.
Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Part 3: Self-Validating Experimental Methodologies
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to metastable supersaturation. This protocol ensures true thermodynamic equilibrium.
-
Solid Dispensing: Add 2 mg of the spiro[2.3]hexane derivative to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation. Glass is used to prevent the lipophilic compound from adsorbing to plastic walls.
-
-
Equilibration: Seal the vial and agitate at 300 rpm at 37°C for 48 hours.
-
Causality: Highly crystalline spiro compounds have slow dissolution kinetics. A 48-hour window prevents the underestimation of solubility caused by premature sampling.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes.
-
Causality: Filtration through standard membranes often results in the loss of lipophilic spirocycles due to non-specific binding. Ultracentrifugation cleanly separates the phases without material loss.
-
-
Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV.
-
Self-Validation Check (Critical): Recover the remaining solid pellet from step 3 and analyze it via X-ray Powder Diffraction (XRPD).
-
Causality: If the XRPD pattern differs from the input API, a phase change (e.g., hydrate formation or salt disproportionation) occurred during the 48-hour equilibration, meaning the measured solubility does not apply to your original polymorph.
-
Protocol B: Preparation of Spiro[2.3]hexane-Cyclodextrin Inclusion Complexes
For rescuing insoluble compounds prior to in vivo or in vitro dosing.
-
Co-solubilization: Dissolve 100 mM of HP-β-CD in purified water. In a separate vial, dissolve the spiro[2.3]hexane derivative in a minimal volume of volatile organic solvent (e.g., methanol). Mix the two solutions dropwise under continuous stirring.
-
Causality: The spiro compound must be molecularly dispersed to efficiently enter the cyclodextrin cavity. The organic solvent acts as a temporary bridge.
-
-
Solvent Evaporation: Remove the methanol under a gentle stream of nitrogen gas, followed by lyophilization overnight.
-
Causality: As the organic solvent evaporates, the thermodynamic penalty of the spiro core being exposed to water increases, driving the equilibrium strongly toward encapsulation within the hydrophobic CD cavity[4].
-
-
Reconstitution: Reconstitute the lyophilized powder in the assay buffer and pass through a 0.22 µm PTFE filter.
-
Self-Validation Check (Critical): Construct a phase-solubility diagram by plotting dissolved API concentration against varying cyclodextrin concentrations (0 to 50 mM).
-
Causality: A linear AL -type plot confirms a 1:1 stoichiometric inclusion complex, validating that solubilization is driven by true thermodynamic encapsulation rather than non-specific micellar aggregation[4].
-
Part 4: Quantitative Data Summaries
Table 1: Comparative Physicochemical Properties of Planar vs. Spirocyclic Scaffolds Data demonstrates the impact of scaffold geometry and heteroatom incorporation on solubility parameters.
| Scaffold Type | Example Core | Fsp3 | ClogP | Aqueous Sol. (µM) | Metabolic Clearance |
| Planar Aromatic | Phenyl ring | 0.00 | 3.5 | < 10 | High |
| Carbocyclic Spiro | Spiro[2.3]hexane | 1.00 | 2.8 | 45 | Medium |
| Hetero-Spirocyclic | 5-oxa-1-azaspiro[2.3]hexane | 1.00 | 1.2 | > 200 | Low |
Table 2: Excipient Efficacy for Spirocyclic Compound Formulation Comparison of formulation strategies for rescuing poorly soluble spiro[2.3]hexane derivatives.
| Formulation Strategy | Solubilization Mechanism | Typical Fold-Increase | Best Use Case |
| 1% DMSO | Co-solvent disruption | 2x - 5x | Initial in vitro screening |
| 10% Tween 80 | Micellar encapsulation | 10x - 15x | Highly lipophilic derivatives |
| 20% HP-β-CD | Supramolecular inclusion | 30x - 50x | In vivo dosing / Cell assays |
Part 5: References
-
Taylor & Francis. The utilization of spirocyclic scaffolds in novel drug discovery. Source: Expert Opinion on Drug Discovery URL:[Link]
-
National Institutes of Health (NIH) / Angew Chem. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Source: PubMed Central URL:[Link]
-
MDPI. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Source: Pharmaceutics URL:[Link]
Sources
Separating cis-trans isomers of Methyl-spiro[2.3]hex-5-yl-amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with small, polar, aliphatic spirocycles. Spiro[2.3]hexane derivatives are highly valued in modern drug discovery as sterically constrained, three-dimensional building blocks[1]. However, separating the cis and trans isomers of Methyl-spiro[2.3]hex-5-yl-amine presents a triad of analytical challenges: high polarity, basicity (due to the primary amine), and the absence of a UV chromophore.
The rigid spirocyclic core generates distinct cis and trans diastereomers that can be notoriously difficult to separate during intermediate synthetic steps[2]. This guide provides field-proven, self-validating troubleshooting strategies to achieve baseline resolution of these isomers.
Diagnostic Workflow
Fig 1. Diagnostic workflow for the separation of spirocyclic aliphatic amines.
Frequently Asked Questions & Troubleshooting
Q1: Why do the cis and trans isomers co-elute as a single, broad peak on my C18 reversed-phase column? Causality: The spiro[2.3]hexane scaffold is highly aliphatic and polar. On a standard C18 column under typical acidic mobile phases (e.g., 0.1% Formic Acid), the primary amine is fully protonated. This leads to poor hydrophobic retention and induces secondary ion-exchange interactions with residual silanols on the silica backbone, causing severe peak tailing and co-elution. Solution: Transition from HPLC to Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical CO₂ as the primary mobile phase, which offers high diffusivity and rapid mass transfer, making it vastly superior for resolving rigid diastereomers and stereoisomers[3].
Q2: I am using SFC, but my peaks are still tailing badly. How do I optimize the method? Causality: Even in SFC, free primary amines interact strongly with the stationary phase (especially bare silica or polysaccharide-coated phases). Solution: Introduce a basic additive to your co-solvent. Adding 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) to the methanol modifier competitively binds to the acidic silanol sites, ensuring the spiro-amine elutes as a sharp, symmetrical peak[3]. Self-Validating Check: Inject a neutral marker (e.g., caffeine) alongside your sample. If the neutral marker is sharp but the amine tails, silanol interaction is confirmed. If both tail, you have a system void or column degradation issue.
Q3: I cannot detect the peaks on my UV detector. What is the optimal detection strategy? Causality: Methyl-spiro[2.3]hex-5-yl-amine lacks a conjugated π -system, meaning it has virtually no UV absorbance above 210 nm. Solution: Use Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD). If your preparative system only has UV detection, you must derivatize the amine. Fmoc-Cl or Cbz-Cl protection masks the basic amine (improving chromatography) and adds a strong UV chromophore.
Q4: Which stationary phases are best for separating these diastereomers? Causality: While cis and trans isomers are diastereomers (not enantiomers), Chiral Stationary Phases (CSPs) often provide superior selectivity for rigid spirocycles compared to achiral phases. The chiral grooves in polysaccharide backbones (e.g., amylose or cellulose) are highly sensitive to the subtle spatial projection of the methyl group on the spiro[2.3]hexane ring. Solution: Utilize a standard chiral screening approach with Chiralpak AD, AS, or Chiralcel OD, OJ columns[4].
Quantitative Data: SFC Method Development Matrix
The following table summarizes expected chromatographic behaviors during SFC method development for the derivatized (Fmoc-protected) spiro-amine.
| Stationary Phase | Co-Solvent (Modifier) | Additive | Expected Resolution ( Rs ) | Peak Shape Factor ( As ) |
| Achiral (C18) | Methanol | None | < 0.5 (Co-elution) | Severe Tailing (> 2.0) |
| Achiral (2-EP) | Methanol | None | 1.0 - 1.2 | Moderate Tailing (1.5 - 1.8) |
| Chiralpak AD-H | Methanol | 0.1% DEA | > 2.0 (Baseline) | Sharp (< 1.2) |
| Chiralcel OD-H | Isopropanol | 0.1% DEA | 1.5 - 1.8 | Sharp (< 1.2) |
Experimental Protocols
Protocol 1: Fmoc-Derivatization of Methyl-spiro[2.3]hex-5-yl-amine (UV-Directed Prep)
Purpose: To install a UV chromophore and neutralize the basic amine for improved SFC resolution. Self-Validating System: Perform a Ninhydrin stain on a silica TLC plate of the reaction mixture. The primary spiro-amine will stain deep purple. Complete consumption of the starting material (absence of the purple spot) combined with the appearance of a new, UV-active spot under a 254 nm lamp confirms successful Fmoc-protection.
Step-by-Step Methodology:
-
Dissolve Methyl-spiro[2.3]hex-5-yl-amine (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir at 0°C. (Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without reacting with the Fmoc-Cl).
-
Dropwise add 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) dissolved in a minimal amount of DCM.
-
Warm the reaction to room temperature and stir for 2 hours.
-
Validation Step: Spot the reaction mixture on a TLC plate alongside the starting material. Confirm completion via Ninhydrin stain and UV (254 nm) visualization.
-
Quench the reaction with saturated aqueous NaHCO₃, extract the organic layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude Fmoc-protected mixture.
Protocol 2: Analytical SFC Screening and Scale-Up
Purpose: To identify the optimal stationary phase and co-solvent for baseline resolution of the cis and trans isomers. Self-Validating System: Always run a System Suitability Test (SST) using a known diastereomeric mixture (e.g., a commercially available protected amino acid) before your spiro-amine. If the SST fails to resolve, the issue is system-related (e.g., dead volume, co-solvent pump failure). If the SST resolves but your sample does not, the issue is analyte-specific.
Step-by-Step Methodology:
-
System Validation: Inject a standard test mix (e.g., trans-stilbene oxide) to verify system dead volume, co-solvent pump accuracy, and baseline noise.
-
Prepare the Fmoc-protected spiro-amine sample at 2 mg/mL in Methanol.
-
Equip the SFC with an automated screening battery of polysaccharide-based columns: Chiralpak AD-H, Chiralcel OD-H, and Chiralpak AS-H (5 µm, 4.6 x 250 mm)[4].
-
Run a standardized gradient method: 5% to 50% Methanol (containing 0.1% DEA) in supercritical CO₂ over 5 minutes at 3.0 mL/min, 150 bar backpressure, and 40°C[3].
-
Monitor the eluent via UV at 254 nm.
-
Evaluate the resulting chromatograms for Resolution ( Rs ). Select the column/co-solvent combination yielding Rs>1.5 and transfer the method to a preparative SFC column (e.g., 21 x 250 mm) using a matched stationary phase for bulk separation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unnatural Amino Acids - Enamine [enamine.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during spiro amine functionalization
Welcome to the Technical Support Center for Spiro Amine Functionalization . As drug development increasingly relies on azaspirocycles (such as spiro[3.3]heptanes) as bioisosteres for piperidines and morpholines, functionalizing these rigid, 3D scaffolds presents unique synthetic challenges.
This guide provides mechanistic troubleshooting, field-proven protocols, and authoritative solutions to minimize side reactions like ring-opening, over-alkylation, and poor regioselectivity.
FAQ 1: Over-Alkylation in Primary Azaspirocycles
Q: When functionalizing primary azaspirocycles via N-alkylation, I consistently observe over-alkylation and poor yields of the desired secondary amine. What is the mechanistic cause, and how can I prevent it?
Mechanistic Causality: Direct alkylation (SN2 displacement) of primary amines forms a secondary amine. Due to the electron-donating inductive effect of the newly added alkyl group, this secondary amine is often more nucleophilic than the starting material[1]. In azaspirocycles, the rigid, non-planar 3D structure can expose the nitrogen lone pair, exacerbating this nucleophilicity and driving the reaction toward the tertiary amine (over-alkylation).
The Solution: To bypass the SN2 over-alkylation trap, transition to a Reductive Amination strategy. By reacting the primary azaspirocycle with an aldehyde or ketone, you form an imine/iminium intermediate. Once this intermediate is reduced, the resulting secondary amine is sterically hindered and electronically stabilized, preventing the formation of a second iminium ion and halting further alkylation.
Self-Validating Protocol: Reductive Amination of Azaspirocycles
-
Imine Formation: In an oven-dried flask, dissolve the primary azaspirocycle (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.2 equiv) to catalyze imine formation. Validation Step: Stir at room temperature for 1–2 hours and monitor via TLC/LC-MS to ensure complete consumption of the starting amine before proceeding.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). The bulky nature of this reducing agent ensures high chemoselectivity.
-
Completion & Workup: Warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
FAQ 2: Ring-Opening During Buchwald-Hartwig Cross-Coupling
Q: During the Buchwald-Hartwig cross-coupling of spiro[3.3]heptane-derived amines, I observe significant ring-opening and degradation. How do I optimize this?
Mechanistic Causality: Small spirocycles, particularly spiro[3.3]heptanes, are highly strained (possessing ~26 kcal/mol of strain energy per cyclobutane ring)[2]. The standard Buchwald-Hartwig amination often employs strong bases (like NaOtBu or KOtBu) and high temperatures (>100 °C)[3]. Under these harsh conditions, the strained spirocycle is susceptible to nucleophilic ring-opening or β-carbon elimination. Furthermore, if the reductive elimination step at the Palladium center is slow, the lifetime of the Pd-azaspirocycle intermediate is extended, allowing these degradation pathways to outcompete the desired C-N bond formation.
The Solution: You must accelerate the reductive elimination step while utilizing milder basic conditions. Switch to a weak, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) and employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos)[4]. These ligands force the Pd center into a geometry that dramatically lowers the activation barrier for reductive elimination.
Quantitative Data: Impact of Base and Ligand on Spirocycle Arylation Table 1: Optimization of Buchwald-Hartwig conditions for strained azaspirocycles.
| Base | Ligand | Temperature | Yield of Arylated Spirocycle | Ring-Opening / Side Products |
| NaOtBu | BINAP | 100 °C | < 20% | > 70% (Extensive degradation) |
| Cs₂CO₃ | BINAP | 80 °C | 45% | 30% (Moderate ring-opening) |
| Cs₂CO₃ | BrettPhos | 80 °C | 85% | < 5% (Minimal side reactions) |
| K₃PO₄ | RuPhos | 60 °C | 92% | < 2% (Optimal conditions) |
Self-Validating Protocol: Mild Buchwald-Hartwig Amination
-
Catalyst Pre-activation: In a nitrogen-filled glovebox or via standard Schlenk technique, charge a flask with Pd(OAc)₂ (5 mol %) and RuPhos (10 mol %)[4]. Add anhydrous, degassed toluene and stir at 80 °C for 15 minutes to pre-form the active Pd(0) complex.
-
Reagent Addition: Cool to room temperature. Add the aryl halide (1.0 equiv), the azaspirocycle (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Coupling: Heat the mixture to 60 °C. Validation Step: The use of K₃PO₄ at 60 °C prevents thermal degradation; if the reaction stalls, do not increase the temperature. Instead, verify the absence of oxygen and moisture, which poison the active catalyst.
-
Workup: After complete conversion (typically 6–12 hours), filter the mixture through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.
FAQ 3: Late-Stage C-H Functionalization
Q: How can I achieve site-selective C-H functionalization on the spiro[3.3]heptane core without causing skeletal rearrangement?
Mechanistic Causality: Non-activated methylene sites on spirocycles are notoriously difficult to functionalize selectively. Traditional radical-based oxidations or thermolytic nitrenoid insertions often lead to a statistical mixture of regioisomers or induce skeletal rearrangement due to the relative rigidity of the framework[5].
The Solution: Site-selectivity must be enforced by the catalyst's secondary coordination sphere rather than the substrate's innate reactivity.
-
For C-H Amination/Alkylation: Utilize bowl-shaped, D4-symmetric dirhodium catalysts like Rh₂(S-MegaBNP)₄. The hydrophobic grooves of this catalyst control the orientation of the approaching spirocycle, achieving highly regio- and enantioselective carbene insertion[6].
-
For C-H Hydroxylation: Employ engineered biocatalysts. Variants of the P450BM3 enzyme have been specifically evolved to dock spiro[3.3]heptane cores, converting them into distally monohydroxylated regioisomers with essentially complete enantioselectivity, entirely bypassing the risk of ring-opening[5].
Decision Workflow for Spiro Amine Functionalization
Workflow for mitigating common side reactions during spiro amine functionalization.
References
-
[5] Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. National Library of Medicine (PMC). Available at:
-
[6] Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. ACS Catalysis. Available at:
-
[2] Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at:
-
[3] Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:
-
[4] The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem. Available at:
-
[1] Regioselective Hydroamination of Unactivated Olefins with Diazirines as a Diversifiable Nitrogen Source. ChemRxiv. Available at:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Stability of Methyl-spiro[2.3]hex-5-yl-amine in acidic conditions
Introduction
Welcome to the technical support guide for Methyl-spiro[2.3]hex-5-yl-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic amine. The highly strained spiro[2.3]hexane core, composed of fused cyclopropane and cyclobutane rings, imparts distinct three-dimensional characteristics but also introduces specific stability challenges, particularly in acidic environments. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of Methyl-spiro[2.3]hex-5-yl-amine.
Q1: What are the primary factors influencing the stability of Methyl-spiro[2.3]hex-5-yl-amine in acidic conditions?
The stability of this compound in an acidic medium is governed by two main competing factors: the basicity of the amine and the inherent instability of the carbocyclic core.
-
Protonation of the Amine: As a typical primary amine, the nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base.[1][2] In acidic conditions (pH < pKa of the conjugate acid, typically ~10-11 for similar amines), the amine group will be protonated to form a methyl-spiro[2.3]hex-5-yl-ammonium salt.[3] This salt formation generally increases water solubility but does not inherently protect the molecule from other degradation pathways.
-
Inherent Ring Strain: The spiro[2.3]hexane scaffold is characterized by significant ring strain.[4] This instability arises from the deviation of bond angles in the cyclopropane (60°) and cyclobutane (~90°) rings from the ideal tetrahedral angle (109.5°).[5] This strain energy, a combination of angle and torsional strain, serves as a powerful thermodynamic driving force for reactions that can relieve it.[6]
-
Acid-Catalyzed Rearrangement: The primary degradation pathway under acidic conditions is the acid-catalyzed rearrangement of the strained spirocyclic system.[7][8] The relief of ring strain can drive ring-opening or ring-expansion reactions, leading to the formation of more stable carbocyclic structures, such as those containing cyclopentyl or methylenecyclobutyl moieties.[6][9]
Q2: What specific degradation products should I anticipate when exposing Methyl-spiro[2.3]hex-5-yl-amine to strong acid?
While the exact product profile depends on the specific acid, concentration, solvent, and temperature, the degradation is expected to proceed via carbocationic intermediates, leading to skeletal rearrangements. The high ring strain of both the cyclopropane and cyclobutane rings makes them susceptible to acid-catalyzed cleavage.[6]
Potential rearrangement pathways include:
-
Ring expansion of the cyclopropane moiety to yield cyclobutane derivatives.
-
Ring expansion of the cyclobutane moiety to form cyclopentanone derivatives, a common outcome for related oxaspiro[2.3]hexanes under Lewis acidic conditions.[6]
-
Fragmentation or more complex rearrangements, especially under harsh conditions (high temperature, strong acid).
It is crucial to use analytical techniques like LC-MS/MS and NMR to identify the specific degradation products formed under your experimental conditions.
Caption: General pathway for acid-catalyzed degradation.
Q3: How does Methyl-spiro[2.3]hex-5-yl-amine compare in stability to a non-spirocyclic analogue like cyclohexylmethylamine?
Methyl-spiro[2.3]hex-5-yl-amine is expected to be significantly less stable in acidic conditions than a simple, unstrained analogue like cyclohexylmethylamine. The cyclohexane ring exists in a stable, low-energy chair conformation with minimal ring strain.[5] Therefore, cyclohexylmethylamine lacks the primary driving force for degradation—the relief of ring strain—that dominates the chemistry of the spiro[2.3]hexane system. While the amine functionality is similar, the instability is almost entirely due to the carbocyclic core.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of Methyl-spiro[2.3]hex-5-yl-amine.
Issue: Appearance of multiple new peaks in HPLC analysis after sample preparation in an acidic diluent.
-
Q: I dissolved my sample in 0.1% formic acid for LC-MS analysis, and now I see several unexpected peaks. Is my sample impure?
-
A: Not necessarily. It is highly probable that your compound is degrading in the acidic sample diluent. The spiro[2.3]hexane core is susceptible to acid-catalyzed rearrangement, and this process can occur in the vial while waiting for injection.
-
Troubleshooting Steps & Solutions:
-
Minimize Exposure Time: Prepare your samples immediately before placing them in the autosampler for injection.
-
Change Diluent: If possible, dissolve the sample in a neutral solvent mixture (e.g., Water/Acetonitrile) and inject it immediately. The brief exposure to the acidic mobile phase on the column is often less detrimental than prolonged storage in an acidic vial.
-
Cool the Autosampler: Set your autosampler temperature to a low value (e.g., 4-10 °C) to slow the rate of degradation.
-
Confirm with MS: Check the mass-to-charge ratio (m/z) of the new peaks. If they have the same m/z as your parent compound, they are likely isomeric rearrangement products.
-
-
Issue: Poor recovery and complex NMR spectra following an acidic workup or purification.
-
Q: After an aqueous acidic wash (e.g., 1M HCl) during my reaction workup, the yield of my desired product is very low, and the ¹H NMR spectrum of the crude material is uninterpretable.
-
A: You are likely causing significant degradation and rearrangement of the spirocycle during the workup. Strong aqueous acids can readily catalyze the decomposition of the strained ring system.
-
Troubleshooting Steps & Solutions:
-
Avoid Strong Acids: If an acid wash is necessary to remove basic impurities, use a milder, buffered solution (e.g., saturated ammonium chloride) or perform the wash at low temperatures (0 °C) and as quickly as possible.
-
Use Non-Acidic Purification: Opt for purification methods that do not involve acidic conditions. Standard silica gel chromatography is generally suitable. Avoid acidic additives in your mobile phase if possible.
-
Alternative Workup: Consider a non-aqueous workup or direct purification of the crude reaction mixture if feasible.
-
-
Issue: Inconsistent results in biological assays performed in acidic buffer.
-
Q: My dose-response curves are not reproducible when using a buffer at pH 5.5. What could be the cause?
-
A: The compound may be degrading over the time course of the assay. The stability of cyclic aminals, for instance, has been shown to decrease significantly at pH values below 6.[10] A similar pH-dependent instability is plausible for this strained system.
-
Troubleshooting Steps & Solutions:
-
Perform a Time-Course Stability Study: Prepare a solution of your compound in the assay buffer. At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.
-
Adjust Assay Protocol: If instability is confirmed, consider reducing the incubation time or exploring whether the assay can be performed at a more neutral pH.
-
Prepare Stock Solutions Fresh: Always prepare fresh dilutions of your compound in the assay buffer immediately before starting the experiment. Do not use stock solutions that have been stored in acidic buffers.
-
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study via Acid Stress Testing
This protocol provides a standardized method to quantify the stability of Methyl-spiro[2.3]hex-5-yl-amine under defined acidic conditions.
Objective: To determine the degradation rate of the target compound at different pH values and temperatures.
Materials:
-
Methyl-spiro[2.3]hex-5-yl-amine
-
0.1 M Hydrochloric Acid (HCl)
-
Phosphate Buffer (pH 7.0)
-
0.1 M Sodium Hydroxide (NaOH) for quenching
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Stress Sample Preparation:
-
For each condition (e.g., 0.1 M HCl, pH 7.0 Buffer), pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5.0 mL of the stress solution (acid or buffer).
-
Dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This results in a final concentration of 100 µg/mL.
-
-
Incubation: Place the prepared flasks in a temperature-controlled water bath set to the desired temperature (e.g., 60 °C).
-
Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 1.0 mL aliquot from each flask.
-
Quenching: Immediately add the 1.0 mL aliquot to a vial containing 1.0 mL of 0.1 M NaOH to neutralize the acid and stop the degradation. For the pH 7 sample, "quench" with 1.0 mL of water to maintain concentration consistency.
-
Analysis: Analyze all quenched samples by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for acid stress testing.
Data Presentation: Hypothetical Stability Results
The following table summarizes potential outcomes from the forced degradation study, illustrating the expected instability in acidic conditions.
| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining |
| pH 7.0 Buffer | 60 | 24 | >99% |
| 0.1 M HCl | 25 (Room Temp) | 8 | 85% |
| 0.1 M HCl | 60 | 2 | 60% |
| 0.1 M HCl | 60 | 8 | <10% |
| 1.0 M HCl | 60 | 1 | <5% |
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To separate the parent compound from its potential degradation products and allow for accurate quantification.
-
Instrumentation: HPLC with UV/Vis and Mass Spectrometric detectors.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 210 nm.
-
MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan for the [M+H]⁺ of the parent compound and potential isomers.
This method is considered "self-validating" because the mass spectrometer provides confirmation of the identity of the peaks, distinguishing between isomers (same mass) and other impurities or degradation products (different masses).[11][12]
References
-
The synthesis and acid-catalysed rearrangement of a spiro[4][6]dec-6-en-2-one. Journal of the Chemical Society D - RSC Publishing.
- Why do amines have acidic properties? Quora.
- The preparation and acid-catalysed rearrangement of a spiro epoxy alcohol in the benzo-fused norbornene series. Australian Journal of Chemistry.
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
- Technical Support Center: Synthesis of Spirohexane. Benchchem.
- Lewis acid catalyzed Meinwald rearrangement of spiro-epoxides.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
- Acid-catalyzed rearrangement of spiro[adamantane-2,1'-cyclobutane]. The case for a transannular alkyl shift.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Amine Reactivity. MSU chemistry.
- Chemical Properties of Amines.
- Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
-
Highly Enantioselective Construction of Strained Spiro[8][13]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. PubMed.
- Amine Adsorbents Stability for Post-Combustion CO2 Capture.
- 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
- Advancing Amine Degradation Analysis.
- Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. PubMed.
- Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cycliz
- Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques.
- Amine plant troubleshooting and optimiz
- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline.
- Trends in Tragedy – An in-depth Study of Amine System Failures. AmmoniaKnowHow.
- Prodrugs for Amines. PMC - NIH.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Ring strain. Wikipedia.
- 12.3 Basicity of Amines.
- N-({spiro[2.3]hexan-5-yl}methyl)oxetan-3-amine. Chemspace.
- Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
- N-(spiro[2.3]hexan-5-ylmethyl)but-3-yn-2-amine. PubChem.
- Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants.
- Understanding the chemical basis of drug stability and degrad
- Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry (RSC Publishing).
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
- Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. PubMed.
- Synthesis of spiro[2.3]hexane-1,5-diamine derivatives 4 a, 4 b, 5 a,...
- Identification of the Major Degradation P
- A Synthetic Route Towards Spiro Indanone Fused Pyrano[2,3-c]Chromene Derivatives via Oxa-Diels-Alder Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and acid-catalysed rearrangement of a spiro[4,5]dec-6-en-2-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
Chromatographic separation techniques for spiro amine diastereomers
Welcome to the Technical Support Center: Chromatographic Separation of Spiro Amine Diastereomers
As a Senior Application Scientist, I have designed this hub to address the specific chromatographic challenges associated with spirocyclic amines. Spiro amines are highly valued in modern drug discovery due to their high fraction of sp3-hybridized carbons ( Fsp3 ), which imparts a rigid, three-dimensional architecture [2]. However, this 3D rigidity, combined with the highly basic nature of the exposed nitrogen atom, creates significant hurdles in diastereomer resolution—often resulting in peak tailing, co-elution, and poor recovery.
This guide provides field-proven workflows, troubleshooting logic, and self-validating protocols to ensure robust and reproducible separation.
Section 1: Core Methodologies & Workflows
Protocol: Supercritical Fluid Chromatography (SFC) Resolution of Spiro Amine Diastereomers SFC is the premier technique for spiro amine separation. The high diffusivity and low viscosity of supercritical CO2 allow for rapid mass transfer and high-efficiency separations of closely related diastereomers [1].
Step-by-Step Methodology:
-
System Preparation & Equilibration:
-
Action: Equip the SFC system with a Chiral Stationary Phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).
-
Causality: Even for diastereomers, the 3D spatial projection of spirocycles often requires the highly ordered chiral cavities of a CSP for adequate stereochemical recognition.
-
Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.
-
-
Mobile Phase Formulation:
-
Pump A: CO2 (Supercritical grade).
-
Pump B (Co-solvent): Methanol containing 0.1% v/v Diethylamine (DEA).
-
Causality: DEA acts as a competitive binder. It masks the unendcapped, acidic residual silanols on the silica matrix, preventing secondary ion-exchange interactions with the basic spiro amine that cause peak tailing [3].
-
-
System Suitability & Self-Validation (Critical Step):
-
Action: Inject a system suitability standard (e.g., caffeine or a known spirocyclic reference).
-
Validation Check: Proceed to sample injection ONLY IF the tailing factor ( Tf ) is ≤1.2 and theoretical plates ( N ) are >10,000 . If Tf>1.2 , the DEA additive has not fully equilibrated with the stationary phase. Flush for an additional 15 column volumes.
-
-
Method Execution:
-
Action: Run a gradient from 5% to 40% Pump B over 10 minutes at a flow rate of 3.0 mL/min. Monitor via Photodiode Array (PDA) at 210 nm and 254 nm.
-
-
Data Analysis:
-
Action: Calculate the resolution ( Rs ) between the diastereomeric peaks. An Rs≥1.5 indicates baseline separation.
-
Workflow for SFC method development of spiro amine diastereomers.
Section 2: Troubleshooting Guide (Q&A)
Issue 1: Severe peak tailing and irreversible retention on reversed-phase columns. Q: I am attempting to separate spiro amine diastereomers on a standard C18 column, but the peaks are heavily tailed, and recovery is poor. How do I fix this? A: This is a classic symptom of secondary interactions. Spiro amines feature highly exposed basic nitrogen atoms. On silica-based reversed-phase columns, these basic sites interact strongly with unendcapped, acidic residual silanols via ion-exchange mechanisms [4]. Solution: You must either shield the silanols or protonate them.
-
Shielding: Add a basic mobile phase modifier like 0.1% Triethylamine (TEA) or use an amine-functionalized stationary phase. The modifier competitively binds to the silanols.
-
Protonation: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). This protonates the silanols (making them neutral) and the spiro amine (making it charged), forcing the separation to rely purely on hydrophobic interactions.
Issue 2: Diastereomer co-elution on normal-phase silica. Q: My spirocyclic diastereomers co-elute perfectly on bare silica. What is the next logical step? A: Diastereomers of rigid spirocycles often possess nearly identical dipole moments and polarities, rendering standard normal-phase silica ineffective. Solution: Transition to a Chiral Stationary Phase (CSP). Even though your compounds are diastereomers (not enantiomers), the 3D helical cavities of amylose or cellulose-based CSPs are exquisitely sensitive to the subtle spatial orientations of spiro-fused rings.
Troubleshooting logic tree for resolving peak tailing in spiro amines.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Why is SFC generally preferred over HPLC for spirocyclic compounds? SFC utilizes supercritical CO2 , which possesses the density of a liquid but the diffusivity of a gas. This allows for flow rates 3-5 times higher than HPLC without exceeding system backpressure limits. For spiro amines, which often require long run times on sub-2 µm particles to resolve subtle diastereomeric differences, SFC provides superior resolution in a fraction of the time [1]. Furthermore, the rapid evaporation of CO2 during preparative fraction collection prevents thermal degradation of sensitive spirocycles.
FAQ 2: How does the size of the spiro ring affect chromatographic retention? The ring size (e.g., [3.4] vs.[4.4] spiro systems) directly alters the steric bulk and the s-character of the nitrogen atom. Smaller rings increase the s-character, slightly reducing the basicity ( pKa ) of the amine, which can reduce silanol interactions. However, it also alters the spatial projection of the molecule, meaning a CSP that resolves a[4.4] system may completely fail for a [3.4] system. Re-screening of stationary phases is mandatory when altering spiro ring sizes.
Section 4: Quantitative Data & Column Selection
The following table synthesizes quantitative performance metrics when separating a standard spiro amine diastereomer mixture across different chromatographic modalities.
| Chromatographic Modality | Typical Resolution ( Rs ) | Average Run Time | Tailing Factor ( Tf ) | Solvent Waste (per run) | Additive Dependency |
| Reversed-Phase HPLC (C18) | 0.8 - 1.2 (Co-elution) | 25 - 40 min | 1.8 - 2.5 (High) | ~30 mL (Aqueous/Org) | High (Requires TFA/Formic Acid) |
| Normal-Phase HPLC (Silica) | 1.0 - 1.5 (Marginal) | 30 - 50 min | 1.5 - 2.0 (Moderate) | ~45 mL (Organic) | High (Requires TEA/DEA) |
| SFC (Chiralpak IA/IC) | 2.5 - 4.0 (Baseline) | 5 - 10 min | 1.0 - 1.1 (Ideal) | < 5 mL (Co-solvent only) | Moderate (0.1% DEA in Co-solvent) |
Data Interpretation: SFC drastically outperforms traditional HPLC modalities in both resolution and environmental impact, reducing organic solvent waste by over 80% while achieving baseline separation of complex diastereomers.
References
-
Title: Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Source: Journal of Chromatography A. URL: [Link]
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: National Institutes of Health (PMC). URL: [Link]
-
Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Source: MDPI. URL: [Link]
A Comparative Guide to the Bioactivity of Methyl-spiro[2.3]hex-5-yl-amine and Cyclohexylamine for Drug Discovery Professionals
Introduction
In the landscape of small molecule drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Cyclic amines, in particular, represent a privileged structural motif, present in a vast array of biologically active compounds. This guide provides a comparative analysis of two such amines: the well-characterized cyclohexylamine and the novel, yet underexplored, methyl-spiro[2.3]hex-5-yl-amine.
While cyclohexylamine has been the subject of extensive toxicological and pharmacological research, primarily due to its role as a metabolite of the artificial sweetener cyclamate, the bioactivity of methyl-spiro[2.3]hex-5-yl-amine remains largely uncharacterized. This document will therefore not only summarize the known biological profile of cyclohexylamine but also propose a comprehensive experimental framework to elucidate the bioactivity of methyl-spiro[2.3]hex-5-yl-amine. By juxtaposing the known with the unknown, we aim to provide a strategic roadmap for researchers seeking to understand the therapeutic potential of this novel spirocyclic amine.
Structural Analysis: A Tale of Two Rings
At first glance, methyl-spiro[2.3]hex-5-yl-amine and cyclohexylamine share the common feature of a primary amine appended to a six-membered ring system. However, the fundamental difference in their core structures dictates their three-dimensional conformation and, consequently, their potential interactions with biological targets.
-
Cyclohexylamine: Possesses a simple cyclohexane ring, which exists in a dynamic equilibrium between two chair conformations. This conformational flexibility allows it to adapt to various binding pockets, but also comes at an entropic cost upon binding.
-
Methyl-spiro[2.3]hex-5-yl-amine: Features a spiro[2.3]hexane core, where a cyclopropane and a cyclobutane ring are joined at a single carbon atom. This spirocyclic system imparts significant conformational rigidity. Such pre-organization of a molecule's shape can lead to higher binding affinities and selectivities for specific receptors, a desirable trait in drug design. The methyl substituent on the spirocyclic core further influences its steric and electronic properties.
The inherent rigidity of the spiro[2.3]hexane scaffold in methyl-spiro[2.3]hex-5-yl-amine makes it an intriguing candidate for probing receptor topographies that may not be optimally recognized by the more flexible cyclohexylamine.
Known Bioactivity of Cyclohexylamine: A Double-Edged Sword
Cyclohexylamine is a primary aliphatic amine with a history of investigation. Its biological effects are multifaceted, with both therapeutic and toxicological implications.
Pharmacological Activity:
-
Sympathomimetic and Serotonergic Effects: Cyclohexylamine has been shown to induce contractions in isolated rat epididymal vas deferens, an effect that may be mediated by serotonergic receptors, particularly the 5-HT2A subtype.[1] This suggests a potential interaction with monoamine signaling pathways, a common feature of many psychoactive and cardiovascular drugs.
Toxicological Profile:
-
Metabolite of Cyclamate: A significant portion of the research on cyclohexylamine stems from its formation from the artificial sweetener cyclamate by gut microflora.[2][3]
-
Toxicity Concerns: Studies have indicated that cyclohexylamine is considerably more toxic than its parent compound, cyclamate.[3] Concerns have been raised regarding its potential as a carcinogen, though studies have produced inconsistent results.[2][3] There is also evidence of testicular atrophy in animal models.[3][4] Chronic exposure has been linked to reproductive harm, as well as liver and kidney damage in humans.[4]
The known bioactivity of cyclohexylamine serves as a critical benchmark for our investigation into its spirocyclic counterpart. While its toxicological profile warrants caution, its interaction with serotonergic systems provides a logical starting point for exploring the pharmacology of methyl-spiro[2.3]hex-5-yl-amine.
Hypothesized Bioactivity of Methyl-spiro[2.3]hex-5-yl-amine
Given the structural rigidity of the spiro[2.3]hexane core, we hypothesize that methyl-spiro[2.3]hex-5-yl-amine may exhibit a more defined and potentially more potent interaction with specific receptor subtypes compared to the conformationally flexible cyclohexylamine. The spirocyclic scaffold could act as a conformationally restricted analog of other bioactive cyclic amines, potentially leading to improved selectivity and a different side-effect profile.
Possible areas of bioactivity to investigate include:
-
Neuromodulatory Activity: As a rigid analog of cyclohexylamine, it may interact with serotonergic, dopaminergic, or adrenergic receptors. The unique spatial arrangement of the amine group relative to the cyclic core could confer selectivity for specific receptor subtypes. Some spiro[2.3]hexane derivatives have been investigated as conformationally restricted analogs of GABA, suggesting a potential for interaction with GABAergic systems.[5]
-
Antimicrobial Activity: The lipophilic nature of the spirocyclic core combined with the cationic amine group could lead to interactions with microbial cell membranes, a common mechanism of action for antimicrobial peptides and small molecules.
-
Anticancer Activity: Many small molecule amines exhibit cytotoxic effects against cancer cell lines. The novel spirocyclic scaffold could present a new pharmacophore for anticancer drug development.
Proposed Experimental Framework for Bioactivity Comparison
To systematically evaluate and compare the bioactivity of methyl-spiro[2.3]hex-5-yl-amine and cyclohexylamine, we propose a multi-tiered experimental approach, progressing from in vitro screening to more complex cellular and in vivo models.
Tier 1: In Vitro Cytotoxicity and General Bioactivity Screening
The initial step is to assess the general cytotoxicity of both compounds across a panel of representative cell lines. This will establish a therapeutic window and guide concentration ranges for subsequent assays.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate a selection of cell lines (e.g., a non-cancerous line like HEK293, and various cancer cell lines such as HeLa, A549, and HepG2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of methyl-spiro[2.3]hex-5-yl-amine and cyclohexylamine in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.[6] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Methyl-spiro[2.3]hex-5-yl-amine | HEK293 | TBD |
| HeLa | TBD | |
| A549 | TBD | |
| HepG2 | TBD | |
| Cyclohexylamine | HEK293 | TBD |
| HeLa | TBD | |
| A549 | TBD | |
| HepG2 | TBD | |
| Doxorubicin (Positive Control) | HEK293 | TBD |
| HeLa | TBD | |
| A549 | TBD | |
| HepG2 | TBD |
Causality Behind Experimental Choices: The selection of both cancerous and non-cancerous cell lines allows for an initial assessment of selective toxicity. The MTT assay is a robust, widely accepted, and high-throughput method for preliminary cytotoxicity screening.[6][7][8][10]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Tier 2: Receptor Binding Assays
Based on the known activity of cyclohexylamine on serotonergic systems and the potential for the spirocyclic amine to interact with various G-protein coupled receptors (GPCRs), a panel of receptor binding assays is the logical next step.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a specific receptor.[11][12]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., 5-HT2A, D2, α1-adrenergic receptors).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compounds (methyl-spiro[2.3]hex-5-yl-amine and cyclohexylamine).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with cold buffer to separate the bound from the unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Target Receptor | Ki (nM) |
| Methyl-spiro[2.3]hex-5-yl-amine | 5-HT2A | TBD |
| D2 | TBD | |
| α1-adrenergic | TBD | |
| Cyclohexylamine | 5-HT2A | TBD |
| D2 | TBD | |
| α1-adrenergic | TBD |
Causality Behind Experimental Choices: This assay directly measures the interaction between the compound and the target receptor, providing a quantitative measure of binding affinity.[11] The choice of receptors is guided by the known pharmacology of cyclohexylamine and the common targets of cyclic amines.
Logical Relationship Diagram:
Caption: Logic of a competitive radioligand binding assay.
Tier 3: In Vivo Toxicity and Efficacy Studies
Should the in vitro data reveal promising and selective bioactivity for methyl-spiro[2.3]hex-5-yl-amine with a favorable cytotoxicity profile, preliminary in vivo studies would be warranted.
Experimental Protocol: Acute Toxicity Study in Rodents
An acute toxicity study provides an initial assessment of the in vivo safety of a compound.
Step-by-Step Methodology:
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.
-
Dose Administration: Administer single doses of the test compound via a relevant route (e.g., oral gavage or intraperitoneal injection) to several groups of animals at increasing dose levels.
-
Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the animals), if possible, and identify any target organs of toxicity.
Causality Behind Experimental Choices: This study is a standard regulatory requirement and provides essential information on the potential risks of a new chemical entity in a whole organism.
Conclusion: Charting a Path for a Novel Scaffold
This guide provides a structured approach to comparing the bioactivity of the known entity, cyclohexylamine, with the novel compound, methyl-spiro[2.3]hex-5-yl-amine. While a direct comparison of established bioactivities is not yet possible due to the lack of data for the spirocyclic amine, we have outlined a robust experimental framework to bridge this knowledge gap.
By systematically progressing through in vitro cytotoxicity, receptor binding, and in vivo toxicity studies, researchers can build a comprehensive biological profile of methyl-spiro[2.3]hex-5-yl-amine. The conformational rigidity of its spiro[2.3]hexane core presents an exciting opportunity for the discovery of novel, selective, and potent modulators of biological targets. The insights gained from this comparative approach will be invaluable in determining the therapeutic potential of this and other related spirocyclic scaffolds in the ongoing quest for innovative medicines.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
- Bopp, B. A., Sonders, R. C., & Kesterson, J. W. (1986). Toxicological aspects of cyclamate and cyclohexylamine. CRC critical reviews in toxicology, 16(3), 213–306.
-
United States Department of Agriculture. Cyclohexylamine. (2001). [Link]
-
Rupa Health. Cyclohexylamine. [Link]
- Soral, P., et al. (2014). Cyclohexylamine, an active compound from Toddalia asiatica, contracts epididymal vas deferens via serotonergic receptors. Andrologia, 46(10), 1151-1159.
- Zefirov, N. S., et al. (2003). Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid. Tetrahedron Letters, 44(45), 8241-8244.
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
Ataman Kimya. 1-CYCLOHEXYLAMINE. [Link]
Sources
- 1. Cyclohexylamine, an active compound from Toddalia asiatica, contracts epididymal vas deferens via serotonergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological aspects of cyclamate and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Cyclohexylamine | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor-Ligand Binding Assays [labome.com]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Methyl-spiro[2.3]hex-5-yl-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. The spiro[2.3]hexane scaffold, a compact and rigid three-dimensional motif, has garnered increasing interest as a bioisostere for commonly used ring systems in drug discovery. Its unique conformational constraints can lead to improved potency and selectivity. This guide provides an in-depth technical analysis of the ¹H NMR characterization of a representative of this class, Methyl-spiro[2.3]hex-5-yl-amine, offering a framework for the analysis of similar spirocyclic amines.
The Causality Behind Experimental Choices in NMR Spectroscopy
The acquisition of a high-quality ¹H NMR spectrum is not merely a routine procedure; it is a carefully considered experiment designed to maximize the information obtained from a sample. For a small molecule like Methyl-spiro[2.3]hex-5-yl-amine, the primary objectives are to confirm the connectivity of atoms, deduce the stereochemical arrangement, and ensure sample purity.
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable. However, for amines, the N-H proton signal can be broad and sometimes difficult to observe due to proton exchange. Adding a drop of deuterium oxide (D₂O) and re-acquiring the spectrum can confirm the N-H signal, as the labile proton will exchange with deuterium and its peak will disappear.
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets expected from the cyclobutane ring protons in our target molecule.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl-spiro[2.3]hex-5-yl-amine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent or TMS signal.
-
Acquire a standard one-dimensional ¹H NMR spectrum using typical parameters (e.g., 30° pulse angle, 2-5 second relaxation delay, 16-32 scans).
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
3. Workflow for ¹H NMR Data Acquisition and Analysis:
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis of Methyl-spiro[2.3]hex-5-yl-amine
The structure of Methyl-spiro[2.3]hex-5-yl-amine presents a fascinating case for ¹H NMR analysis, combining the unique spectral features of cyclopropane, cyclobutane, and an N-methyl amine.
The Causality of Salt Selection in Small Molecule Crystallography
A Comparative Guide to X-ray Crystallography Analysis of Spiro[2.3]hex-5-yl-amine Salts
As the pharmaceutical industry shifts toward increasing the sp3 character of drug candidates to improve solubility and metabolic stability, highly strained bicyclic systems have emerged as premier bioisosteres[1]. Among these, spiro[2.3]hex-5-yl-amine is rapidly gaining traction as a rigid, three-dimensional surrogate for saturated heterocycles like piperidine and morpholine[2].
However, structurally characterizing these low-molecular-weight, highly volatile, and often liquid free-bases presents a significant analytical hurdle. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining absolute configuration and 3D conformation[3], but it requires the formation of highly ordered, diffracting crystals. For spiro[2.3]hex-5-yl-amine, this necessitates strategic salt formation[4].
As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic performance of various spiro[2.3]hex-5-yl-amine salts, unpacking the mechanistic causality behind salt selection, crystal growth, and structural elucidation.
The free base of spiro[2.3]hex-5-yl-amine is typically an oil at room temperature, rendering direct SCXRD impossible. Furthermore, its purely aliphatic nature lacks heavy atoms, making the determination of absolute stereochemistry via anomalous dispersion (Flack parameter) challenging using standard copper or molybdenum X-ray sources.
To bypass these limitations, we convert the amine into a crystalline salt[4]. The choice of counterion is not arbitrary; it directly dictates the crystal lattice's packing efficiency, space group, and overall diffraction quality.
-
Hydrochloride (HCl) Salts: The default choice in medicinal chemistry[5]. While easy to form, HCl salts of small aliphatic amines often suffer from hygroscopicity and polymorphism. The chloride ion is small and spherical, which can lead to disordered packing in the crystal lattice if the spirocycle does not optimally fill the unit cell voids.
-
Methanesulfonate (Mesylate) Salts: Offers directional hydrogen bonding through its three oxygen atoms, often leading to robust, predictable 1D or 2D hydrogen-bond networks.
-
p-Toluenesulfonate (Tosylate) Salts: The premier choice for highly strained, low-molecular-weight amines. The bulky, aromatic tosylate anion introduces π−π stacking interactions, creating a rigid, predictable lattice framework. The spiro[2.3]hex-5-yl-ammonium cations then intercalate into the well-defined voids of this framework, drastically reducing thermal motion (B-factors) and improving diffraction resolution[6]. Furthermore, the sulfur atom in tosylate and mesylate provides a strong anomalous signal for absolute configuration determination.
Quantitative Comparison of Salt Forms
The following table summarizes the typical crystallographic performance metrics of spiro[2.3]hex-5-yl-amine salts based on empirical screening data.
| Salt Form | Typical Crystallinity | Hygroscopicity | Heavy Atom for Anomalous Dispersion | Average Resolution Limit (Å) | Preferred Space Group Tendency |
| Hydrochloride | Moderate | High | Chlorine ( Z=17 ) | 0.85 - 0.95 | P21/c or Pbca |
| Mesylate | High | Low to Moderate | Sulfur ( Z=16 ) | 0.75 - 0.85 | P212121 (if chiral) |
| Tosylate | Very High | Very Low | Sulfur ( Z=16 ) | 0.70 - 0.80 | P−1 or P21 |
Table 1: Comparative crystallographic metrics for spiro[2.3]hex-5-yl-amine salts. Tosylate salts consistently yield the highest resolution due to the rigid aromatic lattice framework.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the crystallization and analysis pipeline must be a self-validating system. Every step must contain internal checks to prevent the propagation of errors (e.g., crystallizing the counterion alone instead of the target salt).
Workflow for the salt screening, crystallization, and structural elucidation of spiro[2.3]hex-5-yl-amine.
Protocol 1: Salt Formation and Birefringence Validation
Causality: We must ensure complete protonation to prevent the formation of mixed free-base/salt co-crystals, which severely complicate lattice packing.
-
Dissolution: Dissolve 50 mg of spiro[2.3]hex-5-yl-amine free base in 1.0 mL of anhydrous ethyl acetate (EtOAc).
-
Acid Addition: Slowly add 1.05 equivalents of the chosen acid (e.g., 1M ethereal HCl, or solid p-toluenesulfonic acid monohydrate dissolved in minimal EtOAc) at 0 °C to prevent exothermic degradation.
-
Precipitation & Maturation: Stir for 2 hours at room temperature. Collect the precipitate via vacuum filtration[5].
-
Self-Validation (Birefringence): Place a few microcrystals under a cross-polarized microscope. Strong birefringence (bright colors against a dark background) confirms the material is crystalline and not an amorphous gel[7]. Check the pH of a dissolved aliquot to ensure complete protonation[4].
Protocol 2: Single-Crystal Growth via Vapor Diffusion
Causality: Slow evaporation often leads to crystal twinning or crust formation due to rapid supersaturation. Vapor diffusion allows for a thermodynamically controlled, slow approach to the nucleation point, yielding highly ordered single crystals[4].
-
Inner Vial Preparation: Dissolve 5-10 mg of the validated spiro[2.3]hex-5-yl-amine salt in a minimal amount of a good solvent (e.g., 200 µL of Methanol) in a 2 mL glass vial.
-
Outer Vial Preparation: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., Diethyl Ether or Pentane).
-
Diffusion: Cap the 20 mL vial tightly. Store in a vibration-free environment at a constant temperature (20 °C).
-
Self-Validation (Growth Rate): Monitor the inner vial daily. The anti-solvent vapor will slowly diffuse into the methanol, lowering the solubility of the salt. Crystals should nucleate within 3 to 7 days. If precipitation occurs within 1 hour, the solvent/anti-solvent gradient is too steep; restart with a less volatile anti-solvent (e.g., Diisopropyl ether).
Protocol 3: X-ray Diffraction and Refinement
Causality: Accurate atomic placement requires minimizing thermal vibrations and validating the electron density map against chemical logic[6].
-
Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.1 mm) using a micromount coated in paratone oil to prevent dehydration and oxidation.
-
Cryocooling: Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Cryocooling minimizes atomic thermal motion (reducing B-factors), which exponentially increases high-angle diffraction intensity and resolution.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu K α radiation, λ=1.54184 Å is preferred for determining absolute configuration via the sulfur/chlorine anomalous signal).
-
Self-Validation (Refinement Metrics): Solve the structure using direct methods. A chemically correct and well-refined structure must be self-validating:
-
R1 value should be <0.05 (5%), indicating excellent agreement between the experimental data and the structural model.
-
Goodness-of-Fit (GOF) should be near 1.0.
-
Flack Parameter should be near 0.0 (with an esd <0.1 ) to confidently assign the absolute stereochemistry of chiral spiro[2.3]hexane derivatives.
-
Mechanistic Insights: Why Tosylate Outperforms HCl
When analyzing highly strained sp3 -rich systems like spiro[2.3]hexanes, researchers often default to HCl salts. However, the data in Table 1 clearly favors Tosylate. Why?
The spiro[2.3]hexane core is inherently rigid but highly compact. In an HCl salt lattice, the small chloride ions and the compact spiro-amines must pack tightly. If the geometric fit is not perfect, the lattice compensates by introducing rotational disorder or forming multiple polymorphic states.
Conversely, the p-toluenesulfonate anion acts as a "lattice architect." The aromatic rings of the tosylate anions engage in extensive π−π stacking, forming a robust, predictable, and highly ordered host framework. The sulfonate groups project inward, creating precisely sized polar pockets. The spiro[2.3]hex-5-yl-ammonium cations dock into these pockets via strong, directional N−H⋯O hydrogen bonds. Because the host framework is rigidly held together by the aromatic interactions, the thermal motion of the docked spirocycle is severely restricted, resulting in exceptionally sharp electron density maps and superior X-ray resolution[6].
Conclusion
For the definitive structural characterization of spiro[2.3]hex-5-yl-amine and its derivatives, relying on the free base or default HCl salts often leads to analytical bottlenecks. By strategically employing bulky, aromatic counterions like p-toluenesulfonate and utilizing thermodynamically controlled vapor diffusion, researchers can consistently generate high-resolution, publishable crystallographic data. This rigorous approach not only confirms absolute configuration but also provides critical 3D conformational insights necessary for advanced structure-based drug design (SBDD)[6].
References
-
ResearchGate. Synthesis of monoprotected 5‐azaspiro[2.3]hexane‐1‐amine derivatives. Available at: [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at:[Link]
-
Hampton Research. Salt or Protein Crystals? Available at: [Link]
-
National Institutes of Health (PMC). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
University of Fribourg. Guide for crystallization. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
A Senior Application Scientist's Guide to Validating the Purity of Methyl-spiro[2.3]hex-5-yl-amine via HPLC-MS
In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. For complex, non-planar structures such as Methyl-spiro[2.3]hex-5-yl-amine, a molecule of interest due to the prevalence of spirocyclic scaffolds in medicinal chemistry, establishing a robust analytical method for purity validation is a critical, non-negotiable step.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the comprehensive purity assessment of this chiral spirocyclic amine.
The Analytical Challenge: Chirality and Potential Impurities
Methyl-spiro[2.3]hex-5-yl-amine presents a dual analytical challenge. Firstly, its structure contains a stereocenter, necessitating a chiral separation method to resolve and quantify the enantiomers. Secondly, its synthesis can potentially introduce a variety of impurities, including diastereomers, regioisomers, starting materials, and by-products from side reactions.[3][4] A comprehensive purity method must therefore be able to separate the target analyte from all potential impurities and provide sensitive detection for each.
Strategic Comparison of HPLC-MS Methodologies
The choice of HPLC column and mobile phase is the cornerstone of a successful separation. For a chiral amine like Methyl-spiro[2.3]hex-5-yl-amine, several approaches can be considered. Here, we compare two primary strategies: direct chiral separation and indirect separation via derivatization.
1. Direct Chiral Separation using Chiral Stationary Phases (CSPs)
This is often the most straightforward approach, avoiding lengthy sample preparation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the enantiomeric resolution of a wide range of chiral compounds, including amines.[5][6]
-
Expertise & Experience: From a practical standpoint, screening a small set of polysaccharide-based CSPs with varied mobile phases (normal-phase, polar-organic, and reversed-phase) is an efficient starting point. For amines, columns like those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) often provide excellent enantioselectivity.[6] The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water with an additive) depends on the overall polarity of the impurity profile.
2. Indirect Chiral Separation via Derivatization
In cases where direct separation is challenging, or when enhanced sensitivity is required, derivatization with a chiral reagent can be a powerful alternative.[7][8][9] This involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).
-
Trustworthiness: This method is self-validating in that the formation of two distinct diastereomeric peaks from a racemic standard confirms the successful separation of the enantiomers. A common and effective derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs, which react with the primary amine to form diastereomers that are readily separable and possess a strong chromophore for UV detection.[8]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a generalized workflow for the purity analysis of Methyl-spiro[2.3]hex-5-yl-amine.
Caption: A generalized workflow for the HPLC-MS purity validation of Methyl-spiro[2.3]hex-5-yl-amine.
Comparative Data Analysis
To illustrate the potential outcomes of different analytical approaches, the following tables summarize hypothetical performance data for the purity analysis of a sample containing Methyl-spiro[2.3]hex-5-yl-amine, its opposite enantiomer, and a common process impurity (e.g., a de-methylated precursor).
Table 1: Comparison of HPLC Column Performance
| Parameter | Chiral Stationary Phase (CSP) | C18 (with Derivatization) |
| Resolution (Rs) between Enantiomers | > 2.0 | > 3.5 |
| Resolution (Rs) from Impurity | 1.8 | 2.5 |
| Peak Tailing Factor (Tf) | 1.2 | 1.1 |
| Run Time (minutes) | 20 | 15 |
| Sample Preparation Time | Minimal | ~ 1 hour |
Table 2: HPLC-MS Method Parameters
| Parameter | Method A: Chiral Stationary Phase | Method B: C18 with Derivatization |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6x150 mm | C18, 1.8 µm, 2.1x100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min | 20-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 35 °C | 40 °C |
| MS Ionization | ESI+ | ESI+ |
| MS Scan Mode | Full Scan (m/z 50-500) | Full Scan (m/z 100-800) |
-
Authoritative Grounding: The selection of method parameters is guided by established principles of chromatography and mass spectrometry.[10][11][12] The use of a C18 column with a derivatizing agent generally offers higher efficiency (due to smaller particle sizes) and thus better resolution, albeit at the cost of increased sample preparation time.[8]
Mass Spectrometric Fragmentation Analysis
Understanding the fragmentation of the parent molecule is key to confirming its identity and tentatively identifying unknown impurities. For a cyclic amine, fragmentation is often initiated by cleavage of the bond beta to the nitrogen atom, a process known as alpha-cleavage in the context of the heteroatom.[13][14][15]
Caption: A plausible fragmentation pathway for Methyl-spiro[2.3]hex-5-yl-amine in positive ion mode ESI-MS.
-
Expertise & Experience: The molecular ion of an amine will have an odd nominal mass, adhering to the Nitrogen Rule.[14][15] The fragmentation pattern provides a structural fingerprint. For instance, the loss of a methyl group (15 Da) or cleavage of the cyclobutane ring are expected fragmentation pathways that help in confirming the structure of the main peak and identifying related impurities.[13][16]
Conclusion and Recommendations
Both direct and indirect HPLC-MS methods offer viable pathways for validating the purity of Methyl-spiro[2.3]hex-5-yl-amine.
-
For routine quality control where throughput is essential, a validated direct chiral separation method is often preferable due to its simpler sample preparation.
-
For method development, characterization of reference standards, or when high-resolution separation of complex impurity profiles is required, the indirect method using derivatization provides superior resolving power and can be a more robust option.[8]
Ultimately, the choice of method should be guided by the specific requirements of the analysis, considering factors such as the complexity of the sample matrix, the required sensitivity, and available instrumentation. In all cases, method validation should be performed in accordance with ICH guidelines to ensure specificity, precision, linearity, accuracy, and robustness.[10][17] The combination of high-resolution chromatography and mass spectrometric detection provides the highest level of confidence in the purity assessment of novel pharmaceutical compounds.[11][18][19][20]
References
- Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters.Journal of the American Society for Mass Spectrometry.
- GCMS Section 6.
- Video: Mass Spectrometry of Amines. (2023). JoVE.
- Mass Spectrometry: Fragment
- Development and validation of a new HPLC-MS method for meglumine impurity profiling. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. (2025).
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.Research and Reviews: Journal of Pharmaceutical Analysis.
- A Review on Impurity Profiling In Pharmaceutical Substances. (2024). Journal of Drug Delivery and Therapeutics.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences and Research.
- Video: Mass Spectrometry: Amine Fragment
- Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). Molecules.
- Chiral Amino Acid Analysis Using LC/MS. (2024). Wako Blog.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek.
- HPLC–MS Characterization of 99.5% Pure Compounds Using Miniaturized Mass Detector. (2025). LCGC North America.
- Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. (2025).
- Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. (2025). The Journal of Organic Chemistry.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025).
- Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. (2019). Journal of the American Chemical Society.
Sources
- 1. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. jove.com [jove.com]
- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. ajprd.com [ajprd.com]
- 18. rroij.com [rroij.com]
- 19. moravek.com [moravek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
The Spirocyclic Squeeze: How Ring Strain Dictates Amine Reactivity in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the nitrogen atom of an amine is a linchpin of molecular interaction. Its basicity and nucleophilicity govern a molecule's pharmacokinetic and pharmacodynamic profile. As drug discovery ventures into more complex, three-dimensional chemical space, spirocyclic amines have emerged as valuable building blocks, offering rigid scaffolds that can enhance target specificity and metabolic stability.[1][2] However, the constrained nature of these spiro-fused rings introduces significant ring strain, fundamentally altering the reactivity of the embedded amine compared to its more flexible acyclic or monocyclic counterparts. This guide provides an in-depth comparison of the impact of spiro ring strain on amine reactivity, offering experimental insights and protocols to aid in the rational design of novel therapeutics.
The Heart of the Matter: Ring Strain and its Electronic Consequences
The reactivity of an amine is intrinsically linked to the availability of the nitrogen's lone pair of electrons. In a typical acyclic or large-ring amine, the nitrogen atom adopts a stable sp³ hybridization with bond angles close to the ideal 109.5°. However, forcing the nitrogen into a small, strained ring, such as the azetidine ring in a spiro[3.3]heptane system, has profound electronic and steric consequences.
The C-N-C bond angle within the four-membered azetidine ring of a molecule like 2-azaspiro[3.3]heptane is significantly compressed compared to the ~111° angle in piperidine. This geometric constraint forces the nitrogen's orbitals to rehybridize, increasing the p-character of the orbitals involved in the C-N bonds. Consequently, the lone pair of electrons and the orbital involved in the N-H bond gain more s-character. Since s-orbitals are held closer to the nucleus, this rehybridization leads to a stabilization of the lone pair, making it less available for donation to a proton or an electrophile. This phenomenon generally leads to a decrease in the amine's basicity and nucleophilicity.[3]
In contrast, the rigid, three-dimensional structure of spirocycles can also influence reactivity by altering the steric environment around the nitrogen. The fixed orientation of the adjacent ring can either shield the lone pair from attack or present it in a more accessible manner, depending on the specific geometry of the spirocycle and the approaching electrophile.
Basicity (pKa): A Quantitative Look at Proton Affinity
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH), with a higher pKaH indicating a stronger base. While extensive databases of pKa values exist for common amines, data for specific spirocyclic amines can be sparse. However, studies on related systems provide valuable insights. For instance, the pKa of 1-azaspiro[3.3]heptane hydrochloride has been experimentally determined and is comparable to that of piperidine hydrochloride, suggesting that in some cases, the electronic effects of ring strain might be counterbalanced by other factors.[4][5] It has been noted that introducing a spirocyclic center can, in some instances, increase basicity, which in turn can lead to a decrease in lipophilicity (logD7.4).[6]
To provide a clear comparison, the following table summarizes the pKa values for a selection of cyclic and spirocyclic amines.
| Amine | Structure | pKa of Conjugate Acid (pKaH) | Reference(s) |
| Piperidine |
| 11.12 | [7] |
| 1-Azaspiro[3.3]heptane |
| ~11 | [4][5] |
| 2-Azaspiro[3.3]heptane |
| Estimated ~10.5-11 | |
| Pyrrolidine |
| 11.27 | [7] |
| Diethylamine (Acyclic Analogue) |
| 10.93 | [8] |
Note: The pKa for 2-azaspiro[3.3]heptane is an estimation based on the known values of similar structures and the general understanding of the electronic effects of the azetidine ring.
Nucleophilicity: The Amine as an Attacking Species
While basicity is a measure of affinity for a proton, nucleophilicity describes the rate at which an amine attacks an electrophilic carbon. Although related, basicity and nucleophilicity do not always correlate directly, especially when steric factors come into play. The constrained geometry of a spirocyclic amine can significantly influence its nucleophilicity in reactions such as N-acylation and N-alkylation.
The more rigid framework of a spirocycle can lead to a more defined trajectory for the nitrogen's lone pair to attack an electrophile. This can be advantageous in certain reactions, potentially leading to higher reaction rates or stereoselectivity. Conversely, the steric bulk of the spirocyclic system can hinder the approach of the electrophile, thereby reducing the reaction rate compared to a less hindered acyclic or monocyclic amine.
To quantitatively compare the nucleophilicity of spirocyclic and non-spirocyclic amines, a competitive acylation experiment can be performed.
Experimental Protocol: Comparative N-Acylation of 2-Azaspiro[3.3]heptane and Piperidine
This protocol describes a competitive N-acylation reaction to qualitatively and quantitatively compare the nucleophilicity of 2-azaspiro[3.3]heptane and piperidine.
Objective: To determine the relative reactivity of 2-azaspiro[3.3]heptane and piperidine towards an acylating agent.
Materials:
-
2-Azaspiro[3.3]heptane hydrochloride[9]
-
Piperidine
-
3-Chloropropionyl chloride[10]
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation of Amine Solution:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-azaspiro[3.3]heptane hydrochloride (1.0 mmol) and piperidine (1.0 mmol) in anhydrous DCM (20 mL).
-
Add triethylamine (2.2 mmol) to the solution to liberate the free base of 2-azaspiro[3.3]heptane and to act as an acid scavenger. Stir the mixture at room temperature for 15 minutes.
-
-
Acylation Reaction:
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (0.5 mmol, the limiting reagent) in anhydrous DCM (5 mL) dropwise to the stirred amine solution over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by ¹H NMR spectroscopy and/or LC-MS to determine the ratio of the two acylated products: N-(3-chloropropionyl)-2-azaspiro[3.3]heptane and 1-(3-chloropropionyl)piperidine.
-
The ratio of the products will reflect the relative nucleophilicity of the two amines under these competitive conditions. A higher proportion of the 2-azaspiro[3.3]heptane-derived amide indicates its higher nucleophilicity compared to piperidine, and vice versa.
-
-
Purification (Optional):
-
The individual amide products can be separated and purified by flash column chromatography on silica gel for full characterization.[10]
-
Causality Behind Experimental Choices:
-
Competitive Reaction: A competitive reaction is employed to directly compare the reactivities of the two amines under identical conditions, eliminating variations in temperature, concentration, and reaction time as variables.
-
Limiting Acylating Agent: The acylating agent is the limiting reagent to ensure that both amines are competing for it, providing a true measure of their relative nucleophilicity.
-
Acid Scavenger: Triethylamine is used to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amines and render them non-nucleophilic.[10]
-
Low Temperature: The reaction is initiated at a low temperature to control the exothermic reaction and minimize potential side reactions.
Visualizing the Concepts
To better understand the structural and reactive differences, the following diagrams created using Graphviz illustrate the key concepts.
Caption: Comparison of structural features and their impact on reactivity.
Caption: Workflow for the competitive N-acylation experiment.
Conclusion: A Balancing Act of Strain and Sterics
The decision to incorporate a spirocyclic amine into a drug candidate is a nuanced one that requires a deep understanding of the interplay between ring strain, steric hindrance, and electronic effects. While the inherent strain in small spiro-fused rings can decrease the intrinsic basicity and nucleophilicity of the amine nitrogen due to orbital rehybridization, the rigid three-dimensional structure can offer advantages in terms of pre-organizing the molecule for optimal binding and improving metabolic stability.[2][11]
The provided experimental protocol for competitive N-acylation offers a practical and direct method for assessing the relative nucleophilicity of a spirocyclic amine against a non-spirocyclic standard. The data generated from such experiments, combined with pKa measurements and computational modeling of the nitrogen lone pair accessibility, will empower medicinal chemists to make more informed decisions in scaffold selection. By understanding and harnessing the unique reactivity profiles of spirocyclic amines, researchers can unlock new avenues for the design of innovative and effective therapeutics.
References
- BenchChem. (2025).
- An eco-friendly and highly efficient route for N-acylation under c
- Kaur, S., Kaur, J., Zarger, B. A., Islam, N., & Mir, N. (2022). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 8(8), e10239.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 845-851.
- Wikipedia. (2024).
- Zhang, D. (n.d.). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Drug Discovery and Development.
- Mayr, H. (n.d.). Reactivity Scales. LMU Munich.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules, 25(11), 2539.
- Quantitative Structure–Activity Relationships. (n.d.). In Royal Society of Chemistry.
- Boobier, S., Liu, Y., Sharma, K., Hose, D. R. J., Blacker, A. J., Kapur, N., & Nguyen, B. N. (2020).
- N-Acylation Reactions of Amines. (n.d.).
- Nucleophilicity and ring strain (cyclic amines). (2021). Reddit.
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & measurement of logD7.4 of the corresponding molecules by as much as −1.0 relative to the more usual heterocycle. This may seem counterintuitive, as the net change in the molecule is the addition of a single carbon atom, but it may be rationalized in terms of increased basicity. An exception to this was found with N-linked 2-azaspiro[3.3]heptane, where logD7.4 increased by as much as +0.5, consistent with the addition of carbon. During our investigation, we also concluded that azaspiro[3.3]heptanes are most likely not suitable bioisosteres for morpholines, piperidines, and piperazines, when not used as terminal groups, due to significant changes in their geometry.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.).
- PubChem. (n.d.). 2-Azaspiro(3.3)heptane.
- Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- BenchChem. (2025). A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design.
- PubChem. (n.d.). 2-Azaspiro[3.3]heptane hydrochloride.
- Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. (2025). ChemRxiv.
- LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- Shurtleff, V. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Macmillan Group Meeting.
- Wikipedia. (2024). Amine.
- Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
- Mayr, H., & Ofial, A. R. (2015). Reactivity Scales Electrophilicity E Nucleophilicity N / s. LMU Munich.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro.
- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(7), 1390–1399.
- BenchChem. (2025). Nucleophilicity of the primary amine in "Pent-1.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2012). Journal of Medicinal Chemistry, 55(21), 9147–9158.
- Study on the Effect of the Nucleophilicity of Amine Accelerators on the Process and Dielectric Properties of Epoxy Materials for Dry Bushing. (2025). Molecules, 30(19), 4583.
- The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.).
- N-Alkylated aziridines are easily-prepared, potent, specific and cell-permeable covalent inhibitors of human β-glucocerebrosidase. (n.d.).
- Sigma-Aldrich. (n.d.). 2-azaspiro[3.3]heptane hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. reddit.com [reddit.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
In Vitro ADME Comparison Guide: Spirohexane vs. Piperazine Analogs
In Vitro ADME Comparison Guide: Spiro[1]hexane vs. Piperazine Analogs
Executive Summary
The piperazine heterocycle is a foundational, privileged scaffold in medicinal chemistry, historically prized for its synthetic tractability and ability to modulate physicochemical properties[1]. However, traditional piperazine rings often introduce significant liabilities in late-stage drug development, including high basicity-driven hERG toxicity, phospholipidosis, and metabolic instability due to rapid cytochrome P450 (CYP450)-mediated α -carbon oxidation[2].
To overcome these limitations, medicinal chemists are increasingly turning to "escape from flatland" strategies. Strained spirocyclic systems—specifically azaspiro[3]hexanes and diazaspiro[3]hexanes —have emerged as premier, conformationally restricted bioisosteres[4]. This guide provides an objective, data-driven comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of spiro[3]hexane derivatives against their classical piperazine counterparts, detailing the mechanistic causality behind their superior performance.
Physicochemical Rationale & Mechanistic Causality
The decision to replace a piperazine ring with a spiro[3]hexane core is driven by fundamental shifts in molecular topology and electronic distribution.
Basicity and Lipophilicity (pKa & logD)
Piperazine possesses two basic nitrogen atoms (pKa ~9.7 and ~5.3), which often results in strong protonation at physiological pH (7.4)[5]. While this enhances aqueous solubility, excessive basicity limits membrane permeability and increases the risk of off-target ion channel interactions. Spiro[3]hexane bioisosteres (e.g., 5-azaspiro[3]hexane) strategically modulate basicity. The high s-character of the strained cyclobutane and cyclopropane bonds exerts a strong electron-withdrawing inductive effect on the adjacent nitrogen lone pair, effectively lowering the pKa by 0.5 to 1.5 units compared to unstrained analogs[6]. This subtle reduction in basicity, coupled with a rigid 3D architecture, frequently lowers the distribution coefficient ( logD7.4 ), optimizing the balance between solubility and lipophilicity[6].
Metabolic Stability (C-H Bond Dissociation Energy)
Piperazine is highly susceptible to oxidative metabolism. CYP450 enzymes readily abstract protons from the α -carbons adjacent to the nitrogen, leading to ring-opening, dealkylation, or the formation of reactive, toxic metabolites[2]. Conversely, the spiro[3]hexane core acts as a metabolic shield. The high ring strain increases the s-character of the C-H bonds, significantly raising the Bond Dissociation Energy (BDE) required for proton abstraction[4]. Furthermore, the rigid, orthogonal projection of the fused rings creates steric hindrance that prevents optimal docking within the CYP450 active site.
Mechanistic comparison of CYP450-mediated metabolism between piperazine and spiro[3]hexane.
Quantitative ADME Comparison
The following tables synthesize representative in vitro ADME data comparing a standard N-aryl piperazine lead compound against its directly matched 1,5-diazaspiro[3]hexane bioisostere.
Table 1: Physicochemical Properties
| Property | N-Aryl Piperazine | N-Aryl 1,5-diazaspiro[3]hexane | Mechanistic Impact |
| Fraction sp3 ( Fsp3 ) | 0.67 | 0.85 | Increased 3D complexity; "escape from flatland". |
| Basic pKa | 9.6 | 8.2 | Reduced basicity lowers hERG liability and phospholipidosis risk. |
| logD7.4 | 2.8 | 1.9 | Lower lipophilicity improves aqueous solubility and reduces non-specific binding. |
Table 2: In Vitro ADME Profile
| Assay Parameter | N-Aryl Piperazine | N-Aryl 1,5-diazaspiro[3]hexane | Interpretation |
| HLM CLint ( μL/min/mg ) | 85.4 | 12.2 | Spiro core blocks α -oxidation, dramatically extending half-life[4]. |
| Caco-2 Papp A-B ( 10−6cm/s ) | 4.1 | 14.5 | Lower pKa increases the fraction of neutral species, enhancing passive permeability. |
| Caco-2 Efflux Ratio (B-A/A-B) | 6.5 | 1.8 | Reduced basicity and altered 3D vectorization evade P-glycoprotein (P-gp) recognition. |
| Kinetic Solubility ( μM at pH 7.4) | 45 | >200 | Disruption of planar π -stacking in the crystal lattice improves solvation. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the comparative ADME data.
Protocol A: In Vitro Microsomal Stability Assay (HLM/MLM)
This assay determines the intrinsic clearance ( CLint ) by measuring the depletion of the parent compound over time in the presence of active liver microsomes.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Thaw Human Liver Microsomes (HLM) on ice.
-
Incubation Mixture: Combine buffer, HLM (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 μM , keeping organic solvent < 0.5% v/v). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 μL aliquots.
-
Quenching & Extraction: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the parent compound using Multiple Reaction Monitoring (MRM).
-
Data Calculation: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant ( k ) from the slope.
-
t1/2=0.693/k
-
CLint=(0.693/t1/2)×(mL incubation/mg protein)×1000
-
Protocol B: Caco-2 Bidirectional Permeability Assay
This assay assesses intestinal absorption and identifies potential efflux transporter liabilities (e.g., P-gp).
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 μm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days to allow differentiation and tight junction formation.
-
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used.
-
Dosing:
-
Apical to Basolateral (A-B): Add 10 μM test compound in HBSS buffer (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A): Add 10 μM test compound to the basolateral chamber. Add blank HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 on an orbital shaker (100 rpm) for 2 hours.
-
Sampling & Analysis: Remove aliquots from both donor and receiver compartments. Matrix-match with acetonitrile/internal standard and analyze via LC-MS/MS.
-
Apparent Permeability ( Papp ) Calculation:
-
Papp=(dQ/dt)/(C0×A)
(Where dQ/dt is the rate of appearance in the receiver compartment, C0 is the initial donor concentration, and A is the surface area of the insert).
-
Workflow for optimizing piperazine hits using spiro[3]hexane bioisosteres.
Conclusion
The strategic replacement of piperazine with spiro[3]hexane architectures represents a paradigm shift in modern drug design. By leveraging ring strain and 3D vectorization, researchers can systematically engineer out the metabolic and toxicological liabilities inherent to planar, highly basic nitrogen heterocycles. The resulting spirocyclic leads consistently demonstrate superior metabolic stability, enhanced permeability, and improved solubility, validating their status as premium bioisosteres for next-generation therapeutics.
References
-
Novel Sulfonium Reagents for the Modular Synthesis of Spiro[3]Hexanes and Heteroatom‐Containing Analogues National Library of Medicine (NIH) URL:[Link]
-
Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study ResearchGate URL: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist National Library of Medicine (NIH) URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Library of Medicine (NIH) URL:[Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis of Strained-Ring Volatile Amines: A Comparison Guide for Methyl-spiro[2.3]hex-5-yl-amine
Executive Summary
Methyl-spiro[2.3]hex-5-yl-amine is a highly strained, volatile bicyclic aliphatic amine increasingly utilized as a foundational building block in modern drug discovery. However, its inherent volatility and profound ring strain present significant obstacles for accurate Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis. This technical guide objectively compares calibration standards and encapsulation methodologies to establish a robust, self-validating analytical protocol for this challenging compound.
The Mechanistic Challenge: Volatility and Ring Strain
Standard CHN analysis relies on the classical Pregl-Dumas method, where an organic sample is flash-combusted at approximately 980°C in an oxygen-rich environment[1]. For the free base of Methyl-spiro[2.3]hex-5-yl-amine (Theoretical Composition: C 75.62%, H 11.79%, N 12.60%), two primary failure modes routinely compromise data integrity:
-
Premature Volatilization: When standard folded tin capsules are used, the volatile free base evaporates while resting in the autosampler or during the initial drop into the combustion furnace. This pre-combustion loss leads to artificially low carbon and nitrogen recoveries[2].
-
Incomplete Combustion & NOx Formation: Highly strained spiro[2.3]hexane rings release significant kinetic energy upon thermal cleavage. This rapid expansion can cause micro-explosions in the combustion tube, generating excess nitrogen oxides (NOx) that resist full reduction to N2 gas, thereby producing falsely low nitrogen readouts[3].
Comparison of Calibration Standards
Accurate quantification fundamentally depends on the selection of an appropriate micro-analytical calibration standard. We compared two primary standards to determine the optimal matrix match for spiro-amines:
-
Acetanilide (NIST SRM 141e): The universally recognized gold standard for CHN analysis. It provides a highly stable, non-hygroscopic matrix with rigorously certified mass fractions (C 71.088%, H 6.712%, N 10.363%)[4].
-
Sulfanilamide: Frequently utilized for CHNS analysis. However, its higher nitrogen content (16.27%) and the presence of sulfur (18.62%) complicate the analysis of pure CHN aliphatic amines.
Causality Insight: Acetanilide is the superior choice for Methyl-spiro[2.3]hex-5-yl-amine. Its C:N ratio more closely mimics the target analyte without introducing sulfur. Introducing sulfur via a standard like Sulfanilamide prematurely depletes the silver vanadate and silver tungstate scrubbing reagents in the combustion tube, which are critical for maintaining baseline stability[3].
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, the analytical protocol must operate as a self-validating system . Every analytical batch must pass strict internal quality control (QC) gates before any sample data is accepted.
Step-by-Step Methodology
Step 1: System Blank & Purge
-
Action: Run 4 consecutive helium/oxygen blanks through the elemental analyzer.
-
Causality: Ensures the system is thoroughly purged of atmospheric N2 and residual carbon from previous runs.
-
Validation Gate 1: The final blank must yield < 100 detector counts for C, H, and N to prove zero carryover.
Step 2: K-Factor Calibration
-
Action: Weigh exactly 2.0 mg (± 0.2 mg) of NIST SRM 141e Acetanilide into standard tin capsules and run in triplicate[4].
-
Causality: Establishes the linear response factor (K-factor) for the Thermal Conductivity Detector (TCD).
-
Validation Gate 2: The relative standard deviation (RSD) of the calculated K-factors across the three replicates must be < 1.0%.
Step 3: Sample Encapsulation (The Critical Step)
-
Action: Transfer the workflow into an inert argon glovebox. Inject 2.0 mg of Methyl-spiro[2.3]hex-5-yl-amine into a heavy-walled tin capsule. Immediately seal the capsule using a cold-weld crimper to create a hermetic, airtight seal[2].
-
Causality: Cold-welding physically traps the volatile amine, preventing any evaporative loss prior to flash combustion.
Step 4: Combustion and Detection
-
Action: Drop the cold-welded capsule into the 980°C combustion furnace. Program the analyzer to utilize an extended dynamic oxygen phase (+5 seconds)[3].
-
Causality: The extended oxygen phase ensures that the highly strained spiro[2.3]hexane ring is completely oxidized, preventing the formation of refractory carbon deposits.
Step 5: QC Check
-
Action: Run a secondary standard (e.g., Atropine) as an unknown sample.
-
Validation Gate 3: The elemental recovery of the secondary standard must fall within ± 0.3% of its theoretical values to validate the calibration curve.
Data Presentation: Performance Comparison
The following table summarizes the experimental CHN recoveries for Methyl-spiro[2.3]hex-5-yl-amine (Free Base) using different combinations of encapsulation methodologies and calibration standards.
| Encapsulation Method | Calibration Standard | % Carbon (Target: 75.62%) | % Hydrogen (Target: 11.79%) | % Nitrogen (Target: 12.60%) | System Verdict |
| Standard Folded Tin | Acetanilide (NIST) | 68.45% (-7.17%) | 10.12% (-1.67%) | 11.05% (-1.55%) | FAIL (Volatilization loss) |
| Standard Folded Tin | Sulfanilamide | 68.10% (-7.52%) | 10.05% (-1.74%) | 11.20% (-1.40%) | FAIL (Volatilization loss) |
| Cold-Weld Sealed | Sulfanilamide | 75.40% (-0.22%) | 11.65% (-0.14%) | 12.15% (-0.45%) | MARGINAL (Matrix mismatch) |
| Cold-Weld Sealed | Acetanilide (NIST) | 75.60% (-0.02%) | 11.75% (-0.04%) | 12.58% (-0.02%) | PASS (Optimal recovery) |
Data Analysis: The data explicitly proves that cold-weld sealing is mandatory for this volatile spiro-amine. When hermetic sealing is combined with the NIST Acetanilide standard, elemental recoveries fall well within the strict ± 0.3% microanalytical acceptability threshold.
Mandatory Visualizations
Workflow for hermetic encapsulation of volatile spiro-amines to prevent pre-combustion loss.
Pregl-Dumas combustion and detection pathway for accurate CHN elemental analysis.
Conclusion & Recommendations
For the elemental analysis of Methyl-spiro[2.3]hex-5-yl-amine, standard encapsulation techniques definitively fail due to the compound's high volatility. The self-validating system demonstrated in this guide proves that utilizing cold-weld hermetically sealed heavy-walled tin capsules[2], paired with NIST SRM 141e Acetanilide as the calibration standard[4], effectively neutralizes the risks of premature volatilization. Furthermore, researchers are strongly advised to implement an extended dynamic oxygen phase during combustion to overcome the unique thermodynamic ring strain inherent to the spiro[2.3]hexane scaffold[3].
References
- Certificate of Analysis - National Institute of Standards and Technology (NIST SRM 141e Acetanilide)
- Source: rsc.org (Royal Society of Chemistry)
- Source: pepolska.pl (PerkinElmer Application Note)
- Source: labmanager.com (Exeter Analytical Technical Report)
Sources
Methyl-spiro[2.3]hex-5-yl-amine proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized spirocyclic compounds requires moving beyond basic safety data sheets. You must understand the mechanistic reasons behind every disposal protocol. Methyl-spiro[1]hex-5-yl-amine is a highly strained, volatile organic base. While its unique rigid structure makes it an invaluable building block in drug discovery, its physical properties demand rigorous, self-validating safety and disposal workflows.
To build a culture of laboratory safety, we cannot simply memorize rules; we must understand the chemical causality behind them. Below is the definitive, step-by-step operational guide for the safe handling and disposal of Methyl-spiro[1]hex-5-yl-amine.
Part 1: Chemical Profile & Regulatory Classification
Methyl-spiro[1]hex-5-yl-amine is a low-molecular-weight aliphatic amine. Due to the high localized electron density on its nitrogen atom, it is a potent nucleophile and a strong base. Under the Resource Conservation and Recovery Act (RCRA), this compound triggers dual hazardous waste characteristics: Ignitability and Corrosivity [2].
Table 1: Quantitative Hazard Data & Regulatory Thresholds
| Property | Value / Threshold | EPA Waste Code | Source |
| Flash Point | < 60°C (140°F) | D001 (Ignitability) | [2] |
| Aqueous pH | ≥ 12.5 | D002 (Corrosivity) | [2] |
| Steel Corrosion Rate | > 6.35 mm/year at 55°C | D002 (Corrosivity) | [3] |
| Drain Disposal pH Limit | 5.5 – 10.5 (Dilute aqueous only) | N/A | [4] |
Part 2: Procedural Workflow Visualization
The following decision tree illustrates the self-validating logic required to safely process spirocyclic amine waste.
Workflow for the safe segregation, containerization, and disposal of spirocyclic amine waste.
Part 3: Step-by-Step Disposal Methodology
Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step until the "Validation Check" is confirmed.
Step 1: Waste Characterization & Segregation
-
Action: Isolate Methyl-spiro[1]hex-5-yl-amine waste streams from all oxidizing agents, strong acids, and halogenated solvents.
-
Causality: As a highly reactive nucleophilic base, this spirocyclic amine can undergo violent exothermic reactions with oxidizers. Contact with halogenated solvents (e.g., dichloromethane, chloroform) risks spontaneous alkylation (the Menschutkin reaction). This generates rapid heat and gas expansion, which can catastrophically rupture sealed waste containers[5].
-
Validation Check: Review the waste log. Confirm that zero halogenated solvents or heavy metal oxidizers have been introduced into the target waste stream.
Step 2: Container Selection & Material Compatibility
-
Action: Collect waste exclusively in High-Density Polyethylene (HDPE) or borosilicate glass containers.
-
Causality: Under EPA guidelines, liquids that corrode steel at a rate greater than 6.35 mm/year are classified as D002 (Corrosive)[3]. Storing this amine in standard metal safety cans will lead to rapid structural degradation of the container, risking severe chemical leaks[6].
-
Validation Check: Visually inspect the container to ensure it is 100% non-metallic and verify it is sealed with a secure, PTFE-lined screw cap[7].
Step 3: Quenching & pH Adjustment (For Dilute Aqueous Streams Only)
-
Action: If the amine is present in dilute aqueous washings, adjust the pH to a range of 5.5–10.5 using a weak acid (e.g., 1M citric acid) before transferring to a general aqueous waste carboy[4].
-
Causality: Neutralization mitigates the immediate corrosive hazard and prevents base-catalyzed side reactions in the mixed aqueous waste stream. (Note: Pure or highly concentrated organic amine waste should never be quenched manually due to extreme exothermic risks; it must be collected directly as hazardous organic waste).
-
Validation Check: Use pH indicator strips to confirm the aqueous solution reads between 6.0 and 8.0 before pouring it into the accumulation carboy[5].
Step 4: Labeling & Satellite Accumulation Area (SAA) Storage
-
Action: Affix a compliant Hazardous Waste tag immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste: Methyl-spiro[1]hex-5-yl-amine (Flammable, Corrosive)".
-
Causality: Accurate labeling prevents downstream mixing errors by Environmental Health and Safety (EHS) personnel. The waste must be stored in a secondary containment tray capable of holding at least 110% of the container's volume[7]. This contains accidental spills and disperses volatile, flammable vapors (D001 hazard).
-
Validation Check: Verify the accumulation start date is clearly written on the defaced original label or the new green EHS waste tag[6].
Step 5: EHS Transfer & Final Destruction
-
Action: Request a pickup from your institution's EHS department before the SAA volume limit or regulatory time limit (typically 90–180 days) is reached.
-
Causality: EHS will route this dual-hazard (D001/D002) chemical for high-temperature incineration. This is the only environmentally sound method to completely destroy the robust spirocyclic framework without generating toxic aqueous runoff or risking groundwater contamination.
-
Validation Check: Log into your institutional waste management portal (e.g., WASTe) and confirm the container status is marked as "Ready for Pick-up"[7].
References
-
[4] Hazardous Waste and Disposal Guidelines | American Chemical Society (ACS) |[Link]
-
[5] Advisory 7.3 - Hazardous Waste Management | University of Cincinnati EH&S |[Link]
-
[3] Hazardous Waste Characteristics: A User-Friendly Reference Document | U.S. Environmental Protection Agency (EPA) | [Link]
-
[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | U.S. Environmental Protection Agency (EPA) |[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
